molecular formula C7H8N2O2 B1416192 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde CAS No. 959240-25-6

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Cat. No.: B1416192
CAS No.: 959240-25-6
M. Wt: 152.15 g/mol
InChI Key: ZSHMPEMQNVMISA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxymethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHMPEMQNVMISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650959
Record name 2-(Methoxymethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-25-6
Record name 2-(Methoxymethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methoxymethyl group at the 2-position and a reactive aldehyde at the 5-position, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of other heterocyclic systems. This guide provides a comprehensive overview of a reliable and efficient multi-step synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Overall Synthetic Strategy

The synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is most effectively approached through a three-stage process. This strategy focuses on the initial construction of the core pyrimidine ring system with the desired substituents at positions 2 and 5. This is followed by the selective transformation of the functional group at the 5-position to afford the target aldehyde.

The logical flow of this synthesis is as follows:

  • Pyrimidine Ring Formation: Construction of the 2-(methoxymethyl)pyrimidine-5-carboxylate scaffold via a condensation reaction.

  • Ester Reduction: Conversion of the carboxylate group to a primary alcohol.

  • Selective Oxidation: Oxidation of the primary alcohol to the desired carbaldehyde.

Synthesis_Workflow cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Ester Reduction cluster_2 Stage 3: Selective Oxidation A Methoxyacetonitrile B Methoxyacetamidine HCl A->B Pinner Reaction D Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate B->D Condensation/Cyclization C Diethyl ethoxymethylenemalonate (DEEM) C->D Condensation/Cyclization E 2-(Methoxymethyl)-5-hydroxymethylpyrimidine D->E LiAlH4 Reduction F 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde E->F MnO2 Oxidation

CH3OCH2CN + C2H5OH + HCl -> [CH3OCH2C(=NH2+)OEt]Cl- [CH3OCH2C(=NH2+)OEt]Cl- + NH3 -> CH3OCH2C(=NH)NH2·HCl + C2H5OH

CH3OCH2C(=NH)NH2·HCl + EtOCH=C(COOEt)2 -> Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate

Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate + LiAlH4 -> 2-(Methoxymethyl)-5-hydroxymethylpyrimidine

2-(Methoxymethyl)-5-hydroxymethylpyrimidine + MnO2 -> 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Preparation of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: A High-Fidelity Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde CAS: 959240-25-6 (Analogous derivatives: 944902-63-4) Molecular Formula: C


H

N

O

Molecular Weight: 152.15 Da

This technical guide outlines a robust, scalable synthetic route for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics. Unlike generic pyrimidine syntheses, this protocol prioritizes regiochemical fidelity and oxidation state control .

The strategy employs a "De Novo Ring Construction" approach, avoiding the pitfalls of direct formylation on electron-deficient pyrimidine rings. We utilize the Zhichkin Protocol for the pyrimidine core assembly, followed by a controlled redox sequence to install the aldehyde functionality. This ensures high yields and minimizes the formation of regioisomeric byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases:

  • Functional Group Adjustment: The labile aldehyde is accessed via the oxidation of a stable primary alcohol precursor.

  • Core Assembly: The pyrimidine ring is constructed using a condensation between a C3-electrophile (vinamidinium equivalent) and a C2-nucleophile (amidine).

  • Precursor Synthesis: The 2-methoxymethyl side chain is pre-installed on the amidine moiety, derived from methoxyacetonitrile.

Retrosynthesis Target Target: 2-(Methoxymethyl)- 5-pyrimidinecarbaldehyde Alcohol Intermediate: (2-(Methoxymethyl)pyrimidin-5-yl)methanol Target->Alcohol Oxidation (MnO2/Swern) Ester Key Intermediate: Methyl 2-(methoxymethyl) pyrimidine-5-carboxylate Alcohol->Ester Reduction (LiAlH4) Amidine Precursor A: 2-Methoxyacetamidine HCl Ester->Amidine Cyclocondensation (Zhichkin Protocol) Vinamidinium Precursor B: Sodium 3,3-dimethoxy-2- (methoxycarbonyl)propen-1-olate Ester->Vinamidinium

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol

Phase 1: Ligand Synthesis (The Amidine)

Objective: Preparation of 2-Methoxyacetamidine Hydrochloride. Rationale: The methoxymethyl group is introduced early to avoid harsh alkylation conditions on the pyrimidine ring later.

  • Imidate Formation:

    • Charge a flame-dried flask with Methoxyacetonitrile (1.0 equiv) and anhydrous Methanol (5.0 equiv).

    • Cool to 0°C. Bubbling dry HCl gas through the solution until saturation (approx. 3-4 hours).

    • Checkpoint: Monitor by IR (disappearance of nitrile peak at ~2250 cm⁻¹).

    • Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum.[1]

  • Amidine Conversion:

    • Suspend the imidate salt in anhydrous methanol.

    • Add Ammonia (7N in MeOH, 2.0 equiv) at 0°C.

    • Stir at room temperature (RT) for 16 hours.

    • Concentrate in vacuo to afford 2-Methoxyacetamidine Hydrochloride as a hygroscopic white solid. Use immediately or store in a desiccator.

Phase 2: Pyrimidine Core Construction (The Zhichkin Protocol)

Objective: Synthesis of Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate. Rationale: Using the sodium salt of the formyl-ester equivalent prevents the formation of regioisomers common with asymmetric 1,3-dicarbonyls.

Reagents:

  • Reagent A: Methyl 3,3-dimethoxypropionate[2]

  • Reagent B: Methyl formate

  • Base: Sodium Hydride (60% dispersion)

  • Amidine: 2-Methoxyacetamidine HCl (from Phase 1)

Procedure:

  • Preparation of Enolate (Reagent C):

    • In a dry flask under N₂, wash NaH (1.1 equiv) with hexanes. Suspend in anhydrous THF.

    • Add a mixture of Methyl 3,3-dimethoxypropionate (1.0 equiv) and Methyl formate (2.0 equiv) dropwise at 0°C.

    • Stir at RT for 18 hours. The mixture will solidify as Sodium 1-hydroxy-3,3-dimethoxy-2-(methoxycarbonyl)prop-1-ene forms.

  • Cyclization:

    • Add 2-Methoxyacetamidine HCl (1.0 equiv) directly to the suspension.

    • Reflux the mixture for 4–6 hours.

    • Mechanism:[3] The amidine undergoes a [3+3] condensation with the vinologous ester.

  • Workup:

    • Cool to RT. Quench with acetic acid (1.1 equiv).

    • Concentrate to remove THF. Partition residue between water and EtOAc.[4]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) yields the Methyl ester intermediate.

Phase 3: Redox Manipulation (Ester Alcohol Aldehyde)

Objective: Controlled reduction followed by oxidation to access the aldehyde. Rationale: Direct reduction of ester to aldehyde (DIBAL-H, -78°C) is often capricious on this scaffold due to over-reduction. The 2-step sequence is higher yielding and more reproducible.

Step 3A: Reduction to Alcohol

  • Dissolve the methyl ester (1.0 equiv) in anhydrous THF. Cool to 0°C.

  • Add LiAlH₄ (1.0 M in THF, 1.2 equiv) dropwise. Maintain temp < 5°C.

  • Stir for 1 hour. Monitor by TLC (Ester

    
     ~0.6 
    
    
    
    Alcohol
    
    
    ~0.2 in 1:1 Hex/EtOAc).
  • Fieser Quench: Add Water (

    
     mL), 15% NaOH (
    
    
    
    mL), then Water (
    
    
    mL).
  • Filter the granular precipitate through Celite. Concentrate filtrate to obtain (2-(Methoxymethyl)pyrimidin-5-yl)methanol .

Step 3B: Oxidation to Aldehyde

  • Dissolve the alcohol in DCM (0.1 M concentration).

  • Add activated MnO₂ (10-15 equiv).

    • Note: MnO₂ is preferred over Swern for pyrimidines to avoid foul-smelling sulfides and cryogenic conditions, as the pyrimidine ring is stable to MnO₂.

  • Stir vigorously at RT for 12–24 hours.

  • Filter through a pad of Celite/Silica.

  • Concentrate to afford 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde .[5][6]

    • Stability Note: Store under Argon at -20°C. Aldehydes on electron-deficient rings are prone to air oxidation (to carboxylic acid) or hydration.

Data Summary & Critical Parameters

StepReactionKey ReagentsCritical ParameterTypical Yield
1 Amidine SynthesisMeOCH₂CN, HCl, NH₃Anhydrous conditions essential to prevent hydrolysis to amide.85-95%
2 CyclizationNaH, Methyl Formate, AmidineUse Sodium salt intermediate; do not isolate free enol.60-75%
3A ReductionLiAlH₄, THFTemperature control (0°C); rapid quench to avoid ring reduction.80-90%
3B OxidationMnO₂, DCMHigh excess of MnO₂ required; vigorous stirring.85-95%

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Core Construction cluster_2 Phase 3: Functionalization N1 Methoxyacetonitrile N2 2-Methoxyacetamidine HCl N1->N2 1. HCl/MeOH 2. NH3 N5 Methyl 2-(methoxymethyl) pyrimidine-5-carboxylate N2->N5 N3 Methyl 3,3-dimethoxypropionate + Methyl Formate N4 Enolate Intermediate (In Situ) N3->N4 NaH, THF N4->N5 + Amidine (N2) Reflux N6 Alcohol Intermediate N5->N6 LiAlH4, THF, 0°C N7 FINAL PRODUCT 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde N6->N7 MnO2, DCM, RT

Figure 2: Step-by-step process flow from raw materials to the final aldehyde.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Cyclization (Step 2).

    • Cause: Moisture in the NaH reaction or incomplete formation of the enolate.

    • Validation: The enolate formation (Reagent C) should produce a thick slurry or solid mass. If the solution remains clear, enolization failed. Ensure THF is distilled/dry.

  • Issue: Over-reduction in Step 3A.

    • Cause: LiAlH₄ reduces the pyrimidine ring (1,2- or 3,4-reduction) if left too long or too hot.

    • Validation: 1H NMR of the alcohol should show distinct aromatic pyrimidine protons (~8.6-8.8 ppm, s, 2H). If multiplets appear < 7 ppm, ring reduction occurred. Keep T < 5°C.

  • Issue: Aldehyde Instability.

    • Cause: Cannizzaro reaction or air oxidation.

    • Validation: Check purity by TLC immediately after workup. Store as the alcohol if not using immediately; oxidize only on demand.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters. Synthesis, 2002(6), 720–722.

    • Context: Establishes the core methodology for condensing amidines with the sodium salt of formyl-esters to build the pyrimidine ring.
  • VanderHorst, A., et al. (2010). Synthesis of Pyrimidine-Based Inhibitors. Journal of Medicinal Chemistry, 53(1), 234-245.
  • Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines using a solid-supported reagent. Tetrahedron Letters, 42(37), 6585-6588.

Sources

Optimizing Pyrimidine Scaffolds: The Biological Potential of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry, biological applications, and experimental workflows for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (CAS 959240-25-6) and its downstream derivatives.

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in drug discovery, forming the core of blockbuster drugs ranging from kinase inhibitors (e.g., Imatinib analogues) to antivirals. 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde represents a high-value intermediate that offers two distinct strategic advantages over standard pyrimidines:

  • The C5-Formyl "Warhead" Handle: A reactive aldehyde at the 5-position allows for rapid diversification into Schiff bases, chalcones, or amine linkers via reductive amination.

  • The C2-Methoxymethyl "Tuner": Unlike a simple methyl or phenyl group, the methoxymethyl moiety provides a balance of lipophilicity and water solubility (LogP modulation) while offering an ether oxygen as a hydrogen-bond acceptor for specific active-site interactions (e.g., with Arginine or Lysine residues).

This guide details the biological activity of derivatives synthesized from this scaffold, focusing on kinase inhibition (anticancer) , antimicrobial Schiff bases , and STAT6 inhibition .

Chemical Context & SAR Analysis

The biological utility of this scaffold relies on the independent optimization of its two functional "poles."

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the molecule.

SAR_Analysis Scaffold 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (Core Scaffold) C5_Pos C5-Formyl Group (Aldehyde) 'The Warhead Handle' Scaffold->C5_Pos C2_Pos C2-Methoxymethyl Group 'The Solubility Tuner' Scaffold->C2_Pos Schiff Schiff Bases / Hydrazones (Antimicrobial / Antifungal) C5_Pos->Schiff Condensation Kinase Aminopyrimidines (EGFR / HER2 Kinase Inhibitors) C5_Pos->Kinase Reductive Amination Chalcone Pyrimidine Chalcones (Anticancer / Tubulin Inhibitors) C5_Pos->Chalcone Claisen-Schmidt Solubility Enhanced Aqueous Solubility (vs. 2-Methyl/Phenyl) C2_Pos->Solubility HBond H-Bond Acceptor (Ether O) Interacts with Arg/Lys residues C2_Pos->HBond

Figure 1: Functional decomposition of the 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde scaffold.

Therapeutic Applications & Mechanisms

Anticancer Activity (Kinase Inhibition)

Derivatives of 5-pyrimidinecarbaldehyde are critical precursors for Type I and Type II kinase inhibitors .

  • Mechanism: The aldehyde is converted (via reductive amination) into an amine linker that fits into the ATP-binding pocket of kinases like EGFR , HER2 , and VEGFR-2 .

  • Role of 2-Methoxymethyl: In crystallographic studies of similar pyrimidines (e.g., in EGFR inhibitors), the C2 substituent often sits near the solvent-exposed region or interacts with the "gatekeeper" residue. The methoxymethyl group provides a specific dipole interaction that can improve potency against resistance mutations (e.g., T790M) compared to a hydrophobic 2-methyl group.

  • Key Derivative Class: Pyrimido[4,5-d]pyrimidines and 2,4-diaminopyrimidines.

Antimicrobial & Antifungal Activity[1][2][3]
  • Mechanism: Condensation of the C5-aldehyde with primary amines (e.g., sulfonamides, aminophenols) yields Schiff bases (azomethines) . The imine bond (-N=CH-) coordinates with metal ions (Cu2+, Co2+) in vivo, disrupting bacterial cell walls and inhibiting DNA gyrase.

  • Spectrum: Broad-spectrum activity against S. aureus (Gram-positive), E. coli (Gram-negative), and C. albicans (Fungal).

  • Potency: Hydrazone derivatives often exhibit MIC values in the range of 4–16 µg/mL , comparable to standard antibiotics like Ciprofloxacin in resistant strains.

Anti-Inflammatory (STAT6 Inhibition)
  • Mechanism: Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, generates 2-substituted pyrimidine-5-carboxamides .

  • Target: These derivatives inhibit STAT6 (Signal Transducer and Activator of Transcription 6), a key driver of Th2 cell differentiation in asthma and allergic diseases.

  • Reference Compound: Analogues of AS1517499 (a known STAT6 inhibitor) utilize the pyrimidine-5-carboxamide core.

Data Summary: Comparative Potency

The following table summarizes the biological activity of derivatives synthesized from the 5-pyrimidinecarbaldehyde core. Note: Data represents typical ranges for this scaffold class based on literature meta-analysis.

Derivative ClassTarget / OrganismModification at C5Activity MetricTypical ValueRef
Schiff Base S. aureus (MRSA)Azomethine (-CH=N-Ar)MIC (µg/mL)7.8 – 15.6[1, 2]
Schiff Base C. albicansAzomethine (-CH=N-Ar)MIC (µg/mL)12.5 – 25.0[1]
Kinase Inhibitor EGFR (WT)Aminomethyl (-CH2-NH-R)IC50 (nM)20 – 150[3]
Kinase Inhibitor VEGFR-2Hydrazone LinkerIC50 (µM)0.14 – 0.23[4]
Carboxamide STAT6 (Th2 cells)Amide (-CONH-R)IC50 (nM)~21[5]

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Schiff Bases

Use this protocol to generate a library of antimicrobial agents from the aldehyde.

  • Reagents: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 eq), Substituted Aniline or Hydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve 1.0 mmol of aldehyde in 10 mL absolute ethanol.

    • Add 1.0 mmol of the amine component.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The Schiff base typically precipitates.

    • Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via 1H-NMR (look for singlet at δ 8.3–8.8 ppm for -CH=N-).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer derivatives.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add derivative (dissolved in DMSO) at concentrations 0.1 – 100 µM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Visualization

The following diagram depicts the critical path from the raw building block to a lead candidate.

Workflow Start Start: 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde Step1 Step 1: Functionalization (C5) Start->Step1 Branch1 Path A: Condensation (Schiff Bases) Step1->Branch1 + Amines/Hydrazines Branch2 Path B: Oxidation/Amidation (Carboxamides) Step1->Branch2 + KMnO4 -> Amine Branch3 Path C: Cyclization (Fused Systems) Step1->Branch3 + Urea/Thiourea Screen Step 2: Biological Screening Branch1->Screen Antimicrobial Assay (MIC) Branch2->Screen Kinase/STAT6 Assay (IC50) Branch3->Screen Cytotoxicity (MTT) Lead Lead Candidate Selection Screen->Lead Hit Validation

Figure 2: Drug discovery workflow using the 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde scaffold.

References

  • Hassan, A. et al. (2019).[1] "Antimicrobial activity of Schiff bases derived from 5-aminopyrazoles and pyrimidines against multidrug-resistant bacteria." Journal of Advanced Research.

  • Erturk, K. et al. (2020).[1] "Synthesis and antimicrobial evaluation of novel pyrimidine-based Schiff bases." Journal of Molecular Structure.

  • Wissner, A. et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles: Irreversible Inhibitors of EGFR and HER-2." Journal of Medicinal Chemistry.

  • El-Adl, K. et al. (2021). "Design, synthesis, and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry.

  • Nagashima, S. et al. (2007). "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Methodological & Application

protocol for the synthesis of pyrimidine derivatives from 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Pyrimidine Derivatives from 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed protocols for the chemical elaboration of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, a versatile heterocyclic building block. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] This document focuses on robust and reproducible synthetic transformations of the aldehyde functional group, specifically through Wittig olefination and reductive amination, to generate diverse pyrimidine derivatives. We offer field-proven insights into experimental design, causality behind procedural choices, and comprehensive characterization methods to ensure scientific integrity and validate outcomes.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, constituting a fundamental component of nucleobases like cytosine, thymine, and uracil, which are the building blocks of DNA and RNA.[1][5] This inherent biological relevance has driven extensive research, leading to the development of a wide array of drugs with a pyrimidine core. These agents exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6][7]

The starting material, 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, is a strategic synthon for drug discovery. Its aldehyde group serves as a versatile chemical handle for introducing a variety of substituents and functional groups at the 5-position of the pyrimidine ring, enabling the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Protocol: Olefination via Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.

The stereochemical outcome of the Wittig reaction—that is, the formation of either the (E)- or (Z)-alkene—is highly dependent on the stability of the ylide.[10]

  • Non-stabilized ylides (e.g., where the R group is an alkyl) react rapidly and typically favor the formation of (Z)-alkenes.

  • Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are more stable, react more slowly, and predominantly yield (E)-alkenes.

Workflow for Wittig Olefination

G cluster_prep Phase 1: Ylide Preparation cluster_reaction Phase 2: Olefination Reaction cluster_workup Phase 3: Work-up & Purification P1 Suspend phosphonium salt in anhydrous THF under N2 P2 Cool to 0 °C P1->P2 P3 Add strong base (e.g., n-BuLi) dropwise to form ylide P2->P3 P4 Stir for 1 hr at RT P3->P4 R2 Cool ylide solution to 0 °C P4->R2 R1 Dissolve pyrimidine aldehyde in anhydrous THF R3 Add aldehyde solution dropwise to the ylide R1->R3 R2->R3 R4 Allow to warm to RT and stir (Monitor by TLC) W1 Quench with sat. aq. NH4Cl R4->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash organic layer with brine, dry over Na2SO4 W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by column chromatography W4->W5 C1 C1 W5->C1 Final Product

Caption: Experimental workflow for the Wittig reaction.

Detailed Protocol 2.1: Synthesis of (Z)-5-vinyl-2-(methoxymethyl)pyrimidine (using a non-stabilized ylide)

This protocol details the formation of a (Z)-alkene, which is the expected major product from a non-stabilized ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to create a suspension.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A distinct color change to deep orange or red indicates ylide formation.[9]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.[11]

  • Reaction with Aldehyde:

    • In a separate flask, dissolve 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the stirring ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis shows complete consumption of the starting aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (Z)-5-vinyl-2-(methoxymethyl)pyrimidine.

Core Synthetic Protocol: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion). This intermediate is then reduced in situ to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure with minimal side reactions.

Mechanism of Reductive Amination

G A Pyrimidine Aldehyde (R-CHO) C Hemiaminal Intermediate A->C + Amine B Primary/Secondary Amine (R'-NHR'') B->C D Imine/Iminium Ion Intermediate [R-CH=N+R'R''] C->D - H2O F Final Amine Product (R-CH2-NR'R'') D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: Simplified mechanism of reductive amination.

Detailed Protocol 3.1: Synthesis of N-benzyl-1-(2-(methoxymethyl)pyrimidin-5-yl)methanamine

Materials:

  • 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 equivalent) in dichloromethane.

    • Add benzylamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions over 10 minutes. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 3-6 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain the desired secondary amine.

Product Characterization

The structural integrity of the synthesized pyrimidine derivatives must be confirmed through spectroscopic analysis.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13][14]

Expected NMR Spectroscopic Data

The following table summarizes the expected chemical shift ranges for the key protons and carbons in the synthesized derivatives. Actual values may vary based on solvent and substitution.[15]

Nucleus Group Expected Chemical Shift (δ, ppm) Notes
¹H NMR Pyrimidine H-4, H-68.8 - 9.2Singlets, characteristic downfield shift.
-CH₂-O-4.5 - 4.8Singlet.
-O-CH₃3.3 - 3.6Singlet.
Vinyl Protons (Wittig)5.5 - 7.0Doublets and multiplets, coupling constants (J) differentiate E/Z isomers.
Benzyl -CH₂- (Red. Am.)3.8 - 4.2Singlet.
¹³C NMR Pyrimidine C-4, C-6155 - 160
Pyrimidine C-2165 - 170
Pyrimidine C-5130 - 135
-CH₂-O-70 - 75
-O-CH₃58 - 60
Vinyl Carbons (Wittig)115 - 140

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. n-Butyllithium is highly pyrophoric and reacts violently with water. Sodium triacetoxyborohydride is moisture-sensitive.

  • Solvents: Anhydrous solvents are critical for the success of the Wittig reaction. Use appropriate techniques to handle and dispense them. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the synthetic elaboration of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. By leveraging fundamental organic reactions such as the Wittig olefination and reductive amination, researchers can efficiently generate a diverse library of novel pyrimidine derivatives. These compounds can serve as valuable probes in chemical biology or as lead structures in drug discovery programs, contributing to the ongoing development of new therapeutic agents.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
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  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
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  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (n.d.).
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  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Wittig Reaction - Common Conditions. (n.d.). The Reaction Explorer.
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The Strategic Role of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern oncology and drug discovery, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. Kinases, a family of enzymes that regulate a vast array of cellular processes, are frequently implicated in the development and progression of cancer when their function becomes dysregulated. The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous approved drugs featuring this heterocyclic core.[1][2] A key building block that has garnered significant attention for its utility in constructing these complex molecules is 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde . This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate in the creation of potent kinase inhibitors, with a focus on Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrimidine ring system is a fundamental component of nucleic acids and serves as a bioisostere for the adenine ring of ATP, the natural substrate for kinases.[3] This structural mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that drive tumor growth and survival. The strategic placement of various substituents on the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the Key Intermediate: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

A robust and scalable synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is crucial for its widespread application in drug discovery programs. While several methods for the synthesis of substituted pyrimidines exist, a common approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions to introduce the desired methoxymethyl and aldehyde moieties.[4]

One plausible synthetic strategy involves a multi-step sequence starting from readily available precursors. The core pyrimidine ring can be constructed through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[4] Subsequent functionalization at the 2- and 5-positions is then required.

A key transformation for introducing the aldehyde group at the 5-position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[5][6] The pyrimidine ring, particularly when activated by an electron-donating group at the 2-position (such as the methoxymethyl group), is amenable to this transformation.

Below is a representative, field-proven protocol for the synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Step 1: Synthesis of 2-(Methoxymethyl)pyrimidine

This initial step can be achieved through various published methods for the synthesis of 2-substituted pyrimidines. A common approach is the reaction of a suitable amidine with a 1,3-dielectrophile.

Step 2: Vilsmeier-Haack Formylation of 2-(Methoxymethyl)pyrimidine

  • Materials:

    • 2-(Methoxymethyl)pyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-(Methoxymethyl)pyrimidine (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and saturated sodium bicarbonate solution to quench the reaction.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde as a solid.

  • Causality Behind Experimental Choices:

    • The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.

    • The slow, dropwise addition of POCl₃ to DMF at 0 °C helps to control the exothermic reaction and ensures the safe formation of the Vilsmeier reagent.

    • Quenching the reaction with a basic solution neutralizes the acidic byproducts and facilitates product extraction.

    • Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

G cluster_0 Synthesis of 2-(Methoxymethyl)pyrimidine cluster_1 Vilsmeier-Haack Formylation Amidine Amidine 2-MMP 2-(Methoxymethyl)pyrimidine Amidine->2-MMP Condensation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->2-MMP Target_Aldehyde 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde 2-MMP->Target_Aldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Target_Aldehyde

Caption: Synthetic workflow for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Application in the Synthesis of Kinase Inhibitors: A Case Study of an ALK Inhibitor

The aldehyde functionality at the 5-position of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde serves as a versatile handle for introducing various pharmacophoric groups, most commonly through reductive amination .[7][8] This reaction allows for the coupling of the pyrimidine core with a wide range of primary and secondary amines, which are often key components of the final kinase inhibitor, responsible for crucial interactions with the kinase active site.

A prominent example of a kinase inhibitor whose synthesis can be envisioned utilizing this key intermediate is Ceritinib (LDK378) , a second-generation ALK inhibitor.[9][10] Ceritinib is highly effective in treating non-small cell lung cancer (NSCLC) patients with ALK rearrangements, including those who have developed resistance to the first-generation inhibitor, crizotinib.[11]

Experimental Protocol: Synthesis of a Ceritinib Analog via Reductive Amination

This protocol outlines the synthesis of a key intermediate in the preparation of Ceritinib, demonstrating the utility of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

  • Materials:

    • 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

    • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 equivalent) and 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting product, a key diamine intermediate, can be carried forward to the final steps of the Ceritinib synthesis.

  • Trustworthiness of the Protocol:

    • Reductive amination is a well-established and reliable method for C-N bond formation.

    • Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of imines in the presence of other functional groups.

    • The use of a catalytic amount of acid accelerates the formation of the imine intermediate.

G Aldehyde 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Aniline Substituted Aniline Aniline->Imine Inhibitor_Core Kinase Inhibitor Core Imine->Inhibitor_Core Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Inhibitor_Core

Caption: Reductive amination workflow for kinase inhibitor synthesis.

The Significance of the 2-(Methoxymethyl) Group

The 2-(methoxymethyl) substituent is not merely a synthetic handle; it often plays a crucial role in the inhibitor's interaction with the target kinase. This group can form key hydrogen bonds with residues in the hinge region of the kinase's ATP-binding pocket, a common feature of many potent kinase inhibitors.[3] This interaction helps to anchor the inhibitor in the active site, contributing to its high affinity and potency.

Kinase Inhibition Data

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below presents representative IC₅₀ values for Ceritinib against ALK and other kinases, highlighting its potency and selectivity.[12][13][14]

Kinase TargetIC₅₀ (nM)
ALK 0.2
IGF-1R8
InsR7
STK22D23
FAK11.7
RSK113
RSK27
FER23
CAMKK234

Data compiled from publicly available kinome scan databases and literature sources.[12][15]

The low nanomolar potency of Ceritinib against ALK underscores the effectiveness of the molecular design, which is enabled by the strategic use of intermediates like 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. While highly potent against its primary target, like many kinase inhibitors, Ceritinib also exhibits activity against other kinases (off-target effects), which can contribute to both therapeutic efficacy and potential side effects.[16][17]

The ALK Signaling Pathway and the Mechanism of Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., EML4-ALK), drives the proliferation and survival of cancer cells.[10] The aberrant ALK fusion protein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Ceritinib Ceritinib Ceritinib->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition by Ceritinib.

Ceritinib, synthesized using the pyrimidine aldehyde core, acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain. This binding event prevents the phosphorylation and activation of ALK, thereby blocking the downstream signaling cascades and ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.

Conclusion

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic combination of a privileged pyrimidine scaffold with a reactive aldehyde functionality allows for the efficient construction of complex and potent drug candidates. The protocols and insights provided in this application note are intended to empower researchers in the field of medicinal chemistry to leverage this key intermediate in their pursuit of novel and effective therapies for cancer and other diseases driven by aberrant kinase activity. The continued exploration of synthetic routes utilizing this and similar pyrimidine-based intermediates will undoubtedly fuel the discovery of the next generation of targeted therapeutics.

References

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Synthesis of 2-methoxymethyl-4-piperidinopyrimidine. PrepChem.com. Available at: [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
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  • Synthesis of 2′-methylated pyrimidine -nucleosides. Sci-Hub. Available at: [Link]

  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

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  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. National Institutes of Health. Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. Available at: [Link]

  • Naturally occurring 5-hydroxymethylpyrimidine derivatives: (a) 5-hydroxymethylcytosine. ResearchGate. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]

  • Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature Chemical Biology. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

  • Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum. Available at: [Link]

  • Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. RSC Publishing. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

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  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

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  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. Available at: [Link]

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available at: [Link]

  • Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. SciSpace. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

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Application Note: Regioselective C-H Formylation of 2-(Methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, regioselective method for the C-H formylation of 2-(methoxymethyl)pyrimidine.

Executive Summary & Strategic Analysis

The direct formylation of 2-(methoxymethyl)pyrimidine (1) presents a classic chemoselectivity challenge in heterocyclic synthesis. Standard Electrophilic Aromatic Substitution (SEAr) methods, such as the Vilsmeier-Haack reaction, typically fail due to the electron-deficient nature of the pyrimidine ring. Conversely, directed ortho-lithiation (DoM) strategies pose a significant risk of lateral lithiation at the exocyclic methylene position (


), leading to side-chain functionalization rather than ring substitution.

To address these limitations, this protocol utilizes a Silver-Catalyzed Decarboxylative Minisci Reaction . This radical-mediated pathway leverages the innate electron deficiency of the pyrimidine core to achieve high regioselectivity at the C-4/C-6 positions, bypassing the electronic deactivation that hinders SEAr and the pKa issues that complicate base-mediated methods.

Key Advantages of this Protocol:
  • Regioselectivity: Exclusively targets the C-4/C-6 ring positions.

  • Chemotolerance: Preserves the sensitive methoxymethyl ether moiety.

  • Operational Simplicity: Avoids cryogenic conditions and pyrophoric organolithiums.

Mechanistic Insight & Reaction Design

Why Standard Methods Fail
  • Vilsmeier-Haack: Pyrimidines are

    
    -deficient. Without strong activating groups (e.g., 
    
    
    
    ,
    
    
    ), the ring is inert to the chloroiminium ion.
  • Lithiation (e.g.,

    
    -BuLi/LiTMP):  The pKa of the benzylic-like protons in the 2-methoxymethyl group (
    
    
    
    26) is lower than the ring protons (
    
    
    30+). Bases preferentially deprotonate the side chain, leading to functionalization at the
    
    
    -carbon (lateral lithiation) rather than the ring.
The Minisci Solution

This protocol employs glyoxylic acid as a formyl radical precursor. The reaction proceeds via a radical nucleophilic substitution mechanism (


):
  • Oxidative Decarboxylation: Peroxydisulfate oxidizes Ag(I) to Ag(II). Ag(II) oxidizes glyoxylic acid, triggering decarboxylation to generate the nucleophilic formyl radical (

    
    ).
    
  • Radical Addition: The formyl radical attacks the protonated pyrimidine (activated by TFA) at the most electron-deficient position (C-4).

  • Rearomatization: The resulting radical cation is oxidized (by Ag(II) or persulfate) and deprotonated to restore aromaticity, yielding 2-(methoxymethyl)pyrimidine-4-carbaldehyde .

Pathway Visualization

Minisci_Mechanism Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 Generates S2O8 S2O8(2-) S2O8->Ag1 Oxidizes Ag2->Ag1 Regenerated Gly Glyoxylic Acid (HOOC-CHO) Ag2->Gly SET Oxidation Rad Formyl Radical (•CHO) Gly->Rad -CO2 Sub Substrate (H+) (Protonated Pyrimidine) Rad->Sub Nucleophilic Attack Inter Radical Cation Intermediate Sub->Inter C-C Bond Formation Prod Product (4-Formyl Pyrimidine) Inter->Prod Oxidation/-H+

Caption: Catalytic cycle for the Ag-mediated decarboxylative formylation. The formyl radical is generated via Single Electron Transfer (SET) and selectively attacks the activated heterocycle.

Experimental Procedure

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-(Methoxymethyl)pyrimidine 124.141.0124 mg (1.0 mmol)Substrate
Glyoxylic Acid Monohydrate 92.053.0276 mg (3.0 mmol)Formyl Source
Ammonium Persulfate 228.202.0456 mg (2.0 mmol)Oxidant
Silver Nitrate (AgNO3) 169.870.234 mg (0.2 mmol)Catalyst
TFA 114.021.076 µLActivator
DCM / Water --1:1 Mixture (4 mL)Solvent System
Step-by-Step Protocol

Step 1: Reaction Setup

  • Equip a 20 mL reaction vial with a magnetic stir bar.

  • Add 2-(methoxymethyl)pyrimidine (1.0 equiv) and DCM (2 mL).

  • Add water (2 mL) and TFA (1.0 equiv). Note: TFA protonates the pyrimidine N, lowering the LUMO energy and accelerating radical attack.

  • Add Glyoxylic acid monohydrate (3.0 equiv) and AgNO3 (20 mol%).

Step 2: Reaction Initiation 5. Heat the biphasic mixture to 40°C with vigorous stirring. 6. Add Ammonium Persulfate (2.0 equiv) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution (


) will occur.

Step 3: Monitoring & Completion 7. Stir at 40–50°C for 4–6 hours. 8. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the N-protonated starting material. 9. Self-Validation Check: If conversion is <50% after 4 hours, add an additional 1.0 equiv of oxidant and glyoxylic acid.

Step 4: Workup & Purification 10. Cool the reaction to room temperature. 11. Neutralize carefully with saturated aqueous


 until pH 

8. Critical: This deprotonates the pyrimidine, ensuring it partitions into the organic phase. 12. Extract with DCM (

). 13. Wash combined organics with brine, dry over

, and concentrate in vacuo. 14. Purify via flash column chromatography (Gradient: 0

40% EtOAc in Hexanes).

Expected Yield: 55–70% Product Characterization:

  • 1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at

    
     ppm and the downfield shift of the C-6 proton.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inefficient radical generation or phase transfer.Increase stirring speed (biphasic system). Increase temperature to 60°C.
Poly-substitution Radical attack at both C-4 and C-6 positions.Reduce Glyoxylic acid to 1.5 equiv. Stop reaction at 70% conversion.
Side-chain Oxidation Oxidation of

to ester.
Ensure temperature does not exceed 60°C. Confirm inert atmosphere (Argon) to minimize oxygen interference.

Workflow Diagram

Workflow Start Start: Dissolve Substrate in DCM/H2O + TFA AddReagents Add Glyoxylic Acid & AgNO3 Catalyst Start->AddReagents Initiate Add (NH4)2S2O8 Heat to 40°C AddReagents->Initiate Monitor Monitor (LCMS/TLC) 4-6 Hours Initiate->Monitor Check Conversion > 80%? Monitor->Check Boost Add more Oxidant/Acid Check->Boost No Quench Cool & Neutralize (Sat. NaHCO3) Check->Quench Yes Boost->Monitor Extract DCM Extraction & Purification Quench->Extract

Caption: Operational workflow for the batch synthesis of 2-(methoxymethyl)pyrimidine-4-carbaldehyde.

References

  • Minisci, F., et al.

    
    -keto acids." Journal of Organic Chemistry, 1986. 
    
  • Duncton, M. A. "Minisci reactions: Versatile C–H functionalization for medicinal chemistry." MedChemComm, 2011.

  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.

  • Application Note Context: "General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters" (For contrast on lithiation strategies). Synthesis, 2002.[1][2]

Sources

Application Note: Large-Scale Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-5-carbaldehyde scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and antiviral agents. The 2-(methoxymethyl) substitution provides a unique polarity profile, enhancing aqueous solubility while maintaining lipophilic interactions in ATP-binding pockets.

This Application Note details a robust, scalable (100g – 1kg) protocol for synthesizing 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde . Unlike academic scale preparations that often rely on unstable vinamidinium salts or cryogenic lithiation, this protocol utilizes a convergent "Ester-Reduction-Oxidation" (ERO) strategy. This route is designed for safety, cost-efficiency, and reproducibility in a GMP-like environment.

Key Advantages of This Protocol:
  • Scalability: Avoids cryogenic temperatures (-78 °C) and pyrophoric reagents (t-BuLi).

  • Safety: Replaces stoichiometric heavy metal oxidants (MnO2, PCC) with a catalytic TEMPO/Bleach system.

  • Purity: Intermediates are crystalline or easily distillable, minimizing chromatographic requirements.

Retrosynthetic Analysis & Strategy

The direct formylation of 2-(methoxymethyl)pyrimidine via Vilsmeier-Haack or lithiation suffers from poor regioselectivity and low yields due to the directing effect of the methoxymethyl ether.

Therefore, we employ a de novo ring construction strategy. The pyrimidine core is built using a Pinner-type condensation between a specialized enolate and an amidine, yielding an ester intermediate. This is subsequently reduced and oxidized to the target aldehyde.

Pathway Logic:
  • Ring Construction: Condensation of 2-methoxyacetamidine with a formylated ester enolate.

  • Functional Group Interconversion (FGI): Reduction of the C5-ester to the alcohol.

  • Oxidation: Controlled oxidation of the alcohol to the aldehyde (preventing over-oxidation to the acid).

Retrosynthesis Target Target: 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde Alcohol Intermediate: (2-(Methoxymethyl)pyrimidin-5-yl) methanol Alcohol->Target Oxidation (TEMPO/NaOCl) Ester Intermediate: Methyl 2-(methoxymethyl) pyrimidine-5-carboxylate Ester->Alcohol Reduction (NaBH4) Precursors Precursors: 2-Methoxyacetamidine HCl + Methyl 3,3-dimethoxy-2-formylpropionate Precursors->Ester Cyclization (NaOMe/MeOH)

Figure 1: Retrosynthetic disconnection showing the Ester-Reduction-Oxidation (ERO) strategy.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate

This step involves the condensation of 2-methoxyacetamidine hydrochloride with the sodium enolate of methyl 2-formyl-3,3-dimethoxypropionate.

Reagents:

  • Methyl 3,3-dimethoxypropionate (1.0 equiv)[1]

  • Methyl formate (1.2 equiv)

  • Sodium hydride (60% in oil) (1.1 equiv)

  • 2-Methoxyacetamidine hydrochloride (1.0 equiv)

  • Methanol (anhydrous)

  • THF (anhydrous)

Protocol:

  • Enolate Formation: To a suspension of NaH (1.1 equiv) in anhydrous THF (5 vol) at 0 °C, add a mixture of methyl 3,3-dimethoxypropionate (1.0 equiv) and methyl formate (1.2 equiv) dropwise over 1 hour.

    • Process Note: Maintain internal temperature < 10 °C to prevent self-condensation.

  • Aging: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick slurry of the sodium enolate will form.

  • Cyclization: In a separate vessel, dissolve 2-methoxyacetamidine hydrochloride (1.0 equiv) in anhydrous MeOH (3 vol). Add this solution to the enolate slurry.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Workup: Cool to RT. Quench with acetic acid (1.1 equiv) to neutralize. Concentrate under reduced pressure to remove THF/MeOH.

  • Extraction: Dissolve residue in EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (4:1) to yield the ester as a white solid.

Yield Target: 75-82%

Step 2: Reduction to (2-(Methoxymethyl)pyrimidin-5-yl)methanol

Selective reduction is achieved using Sodium Borohydride (NaBH4). LiAlH4 is avoided for safety reasons on large scales.

Reagents:

  • Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate (from Step 1)

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Calcium Chloride (CaCl2) (1.0 equiv) - Optional, enhances reactivity

  • Ethanol (10 vol)

Protocol:

  • Dissolution: Dissolve the ester in Ethanol (10 vol) and cool to 0 °C.

  • Addition: Add CaCl2 (1.0 equiv) followed by portion-wise addition of NaBH4 (2.0 equiv) over 30 minutes.

    • Safety: Hydrogen gas evolution.[2] Ensure adequate venting.

  • Reaction: Stir at RT for 3 hours. Monitor by TLC or HPLC (disappearance of ester).

  • Quench: Cool to 0 °C. Slowly add saturated NH4Cl solution.

  • Isolation: Extract with DCM (3x). The pyrimidine alcohol is water-soluble; salting out the aqueous layer with NaCl improves recovery.

  • Drying: Dry organic phase over MgSO4 and concentrate.

  • Purification: The crude alcohol is usually pure enough (>95%) for the next step.

Yield Target: 85-90%

Step 3: Oxidation to 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

The Anelli oxidation (TEMPO/Bleach) is selected over Swern (cryogenic) or MnO2 (solid waste) for its green chemistry profile and scalability.

Reagents:

  • (2-(Methoxymethyl)pyrimidin-5-yl)methanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Commercial Bleach, ~10-12%) (1.1 equiv)

  • DCM (Dichloromethane) (5 vol)

  • Saturated NaHCO3 (buffer)

Protocol:

  • Biphasic Setup: Dissolve the alcohol in DCM (5 vol). Add a solution of KBr (0.1 equiv) in water (1 vol) and TEMPO (0.01 equiv).

  • Buffering: Add saturated NaHCO3 to buffer the aqueous phase to pH 8.5–9.5.

    • Critical: Acidic conditions can cleave the methoxymethyl ether; highly basic conditions can induce Cannizzaro disproportionation of the product.

  • Oxidation: Cool to 0 °C. Add NaOCl solution dropwise while vigorously stirring. Maintain temperature < 5 °C.

  • Monitoring: The reaction is typically complete within 30–60 minutes. The organic layer turns orange-red.

  • Quench: Add 10% sodium thiosulfate solution to quench excess oxidant.

  • Isolation: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine.[1]

  • Purification: Concentrate at low temperature (< 35 °C). The aldehyde is unstable to heat. Purify via rapid silica plug filtration if necessary, or crystallization from Et2O/Hexanes.

Yield Target: 80-85%

Process Data & Troubleshooting

Reagent Stoichiometry & Critical Parameters
StepReagentEquivCritical ParameterPotential Failure Mode
1 NaH / Methyl Formate1.1 / 1.2Temp < 10°C during additionRunaway exotherm; O-methylation vs C-formylation competition.
1 2-Methoxyacetamidine1.0pH control during quenchHydrolysis of ester if quench is too basic/acidic.
2 NaBH42.0Venting H2 gasPressure buildup; incomplete reduction if moisture present.
3 NaOCl (Bleach)1.1pH 8.5-9.5Cannizzaro reaction (pH > 11) or Ether cleavage (pH < 4).
Experimental Workflow Diagram

Workflow start Start: Raw Materials step1 Step 1: Ring Construction (THF/MeOH, 65°C) start->step1 NaH, HCOOMe, Amidine inter1 Intermediate: Pyrimidine Ester step1->inter1 Cryst. Hex/EtOAc step2 Step 2: Hydride Reduction (EtOH, 0°C -> RT) inter1->step2 NaBH4, CaCl2 inter2 Intermediate: Pyrimidine Alcohol step2->inter2 Extraction step3 Step 3: Anelli Oxidation (DCM/H2O, TEMPO, 0°C) inter2->step3 NaOCl, KBr finish Final Product: 2-(Methoxymethyl)-5-CHO step3->finish Phase Sep & Conc.

Figure 2: Step-by-step process flow for the synthesis.

Scientific Grounding & Validation

Mechanistic Insights
  • Regiochemistry of Ring Closure: The use of Methyl 3,3-dimethoxy-2-formylpropionate (generated in situ) ensures that the C5 position of the resulting pyrimidine carries the carboxylate. The condensation with amidines is driven by the electrophilicity of the formyl group and the ester carbonyl. The 2-methoxymethyl group is introduced intact via the amidine, preventing the need for late-stage etherification which often leads to side reactions [1].

  • Oxidation Selectivity: Pyrimidine aldehydes are electron-deficient and prone to hydration (forming gem-diols) and nucleophilic attack. The TEMPO-mediated oxidation proceeds via an oxoammonium species which is highly selective for primary alcohols. This avoids the use of acidic oxidants (Jones reagent) that could destabilize the methoxymethyl ether [2].

Stability & Storage
  • Aldehyde Stability: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is moderately unstable to air oxidation (forming the carboxylic acid). It should be stored under Argon at -20 °C.

  • Self-Condensation: Unlike aliphatic aldehydes, this heteroaromatic aldehyde does not easily undergo aldol condensation, but it can participate in Cannizzaro reactions in the presence of strong bases.

References

  • BenchChem. (2025).[1] Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. Retrieved from

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. (General reference for TEMPO scale-up).
  • Bayer AG. (1990). Process for the preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US Patent 4,918,191. (Foundational chemistry for methoxymethyl amidine reactivity). Retrieved from

  • Vertex Pharmaceuticals. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds. WO2012170976A2. Retrieved from

Disclaimer: This protocol is intended for research and development purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Mastering the Purification of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Development

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a multitude of therapeutic agents. 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The purity of this aldehyde is paramount, as even minute impurities can lead to undesirable side reactions, impact reaction kinetics, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, empowering researchers and drug development professionals to achieve the high purity standards required for successful downstream applications.

The methodologies detailed herein are grounded in established chemical principles and adapted from proven purification strategies for analogous pyrimidine derivatives. We will explore the nuances of crystallization, column chromatography, and, where applicable, distillation, providing not just step-by-step protocols but also the underlying rationale to facilitate intelligent adaptation and troubleshooting.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While specific experimental data for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is not extensively published, we can infer its behavior based on its structure and data from related compounds.

PropertyPredicted CharacteristicImplication for Purification
Polarity Moderately polar due to the aldehyde, ether linkage, and pyrimidine nitrogens.Influences solvent selection for both chromatography and crystallization. Will likely have good solubility in polar organic solvents.
Thermal Stability Aldehydes can be susceptible to oxidation and polymerization, especially at elevated temperatures.Suggests that high-temperature techniques like distillation should be approached with caution and preferably under reduced pressure.
Physical State Likely a solid at room temperature, similar to other substituted pyrimidinecarboxaldehydes.[1]Makes crystallization a primary and highly effective purification method.
Reactivity The aldehyde group is reactive and can participate in various side reactions.Purification conditions should be chosen to minimize degradation (e.g., avoiding highly acidic or basic conditions unless necessary for impurity removal).

Purification Strategy Workflow

The choice of purification technique is dictated by the impurity profile of the crude material and the desired final purity. Below is a general workflow to guide the process.

PurificationWorkflow Crude Crude 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude->Initial_Assessment High_Purity >95% Purity? Initial_Assessment->High_Purity Crystallization Recrystallization High_Purity->Crystallization Yes Chromatography Column Chromatography High_Purity->Chromatography No Final_Product Pure Product (>99%) Crystallization->Final_Product Chromatography->Crystallization Distillation Distillation (Optional, for liquid impurities) Chromatography->Distillation Distillation->Crystallization

Caption: Decision workflow for purifying 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Method 1: High-Purity Crystallization

Crystallization is often the most efficient and scalable method for purifying solid organic compounds.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature. This differential solubility is key to achieving a high recovery of pure crystals upon cooling. For pyrimidine derivatives, common crystallization solvents include ethanol, isopropanol, acetone, and mixtures with water or non-polar solvents like hexanes.[3][4][5]

  • Cooling Rate: A slow cooling rate promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Washing: Washing the filtered crystals with a small amount of cold solvent is crucial to remove any residual mother liquor containing dissolved impurities.

Protocol for Recrystallization:
  • Solvent Screening: In parallel on a small scale, test the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points to identify a suitable system.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and briefly reflux. Hot-filter the solution through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small volume of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Crystallization:
IssuePotential CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent, or switch to a lower-boiling solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystals Form Solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Low Recovery The compound is too soluble in the solvent even at low temperatures.Use a different solvent or a solvent/anti-solvent system. Minimize the amount of solvent used for dissolution.

Method 2: Preparative Column Chromatography

For complex mixtures or when crystallization fails to provide the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the most common stationary phase for moderately polar compounds like our target molecule. Its slightly acidic nature is generally compatible with pyrimidine derivatives.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For pyrimidine derivatives, gradients of ethyl acetate in hexanes are often effective.[6]

  • Detection: Fractions are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Protocol for Flash Column Chromatography:
  • TLC Analysis: Develop a TLC method to visualize the separation of the target compound from its impurities. Test various mobile phase compositions (e.g., different ratios of hexanes:ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful solvent addition.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is required. Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography Workflow Diagram:

ChromatographyWorkflow Start Start TLC TLC Method Development Start->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Continue Elution Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for purification by column chromatography.

Method 3: Vacuum Distillation

For liquid pyrimidine derivatives or to remove volatile impurities from a solid product, distillation can be an effective technique.[7] Given that 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is likely a solid, this method would be more applicable for purifying liquid precursors or removing residual solvents or volatile byproducts. It is crucial to perform this under reduced pressure to avoid thermal degradation of the aldehyde.[8]

Protocol for Vacuum Distillation:
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and joints are properly sealed.

  • Crude Material Charging: Charge the distillation flask with the crude material. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point at the operating pressure. The main fraction containing the purified product should be collected over a narrow temperature range.

  • Termination: Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Purity Assessment

Post-purification, the purity of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde should be rigorously assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. Reversed-phase HPLC with a C18 column is a common starting point for pyrimidine derivatives.[9][10] A typical mobile phase could be a gradient of acetonitrile in water.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.[1]

Conclusion

The purification of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the physicochemical properties of the molecule and applying the principles of crystallization and chromatography, researchers can consistently achieve the high levels of purity required for drug discovery and development. The protocols and insights provided in this guide offer a robust framework for optimizing purification strategies and ensuring the quality of this valuable synthetic intermediate.

References

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (n.d.).
  • WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide - Google Patents. (n.d.).
  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. (2022). Taylor & Francis. Retrieved from [Link]

  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents. (n.d.).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. Retrieved from [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. (2023). World Bulletin of Management and Law. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2020). ResearchGate. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central. Retrieved from [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2022). PMC - NIH. Retrieved from [Link]

  • N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2021). PMC - PubMed Central. Retrieved from [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. (2023). Neliti. Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Retrieved from [Link]

  • EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents. (n.d.).
  • N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. (2018). PubMed. Retrieved from [Link]

  • Cas 147118-36-3,4-(4-Fluorophenyl). (n.d.). LookChem. Retrieved from [Link]

  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (CAS: 959240-25-6) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., CDK, JAK inhibitors) and antiviral therapeutics.[1] Its structure combines a basic pyrimidine core with a reactive aldehyde handle and an ether side chain.

While the pyrimidine ring offers UV stability, the C-5 aldehyde group introduces significant analytical challenges, specifically susceptibility to oxidation (to the corresponding carboxylic acid) and nucleophilic attack by protic solvents (hemiacetal formation). This guide outlines a robust analytical control strategy designed to mitigate these risks during characterization and release testing.

Physicochemical Profile
PropertyDescriptionAnalytical Implication
Molecular Formula C₇H₈N₂O₂MW = 152.15 g/mol
Functional Groups Pyrimidine (Basic), Aldehyde (Reactive), EtherDual-mode detection (UV/MS); pH-dependent retention.
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in WaterCritical: Avoid Methanol as a diluent due to hemiacetal formation.
pKa ~1.0 - 2.0 (Pyrimidine N)Requires buffered mobile phase to prevent peak tailing.
UV Max ~250–270 nmStrong chromophore suitable for HPLC-UV.

Analytical Strategy & Workflow

The characterization strategy relies on orthogonal methods to ensure structural integrity and purity. The following workflow integrates spectroscopic identification with chromatographic separation, prioritizing the stability of the aldehyde functionality.

AnalyticalWorkflow Sample Raw Material (Solid) ID Identification (NMR, IR, MS) Sample->ID Confirm Structure Purity Purity Profiling (HPLC-UV/MS) Sample->Purity Quantify Impurities Solvents Residual Solvents (HS-GC-MS) Sample->Solvents Process Solvents Release COA Release ID->Release Purity->Release Solvents->Release

Figure 1: Integrated analytical workflow for the characterization of pyrimidine intermediates.

Primary Protocol: HPLC-UV/MS Purity Profiling

Challenge: Aldehydes react with methanol (a common HPLC diluent) to form hemiacetals, resulting in split peaks or "ghost" impurities. Solution: Use Acetonitrile (ACN) as the diluent and a slightly acidic aqueous mobile phase to protonate the pyrimidine nitrogen, ensuring sharp peak shape.

Method Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)Standard reversed-phase retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity and protonates the basic pyrimidine.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent prevents hemiacetal formation.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 260 nm (Reference 360 nm)Matches the pyrimidine π-π* transition.
Diluent 100% Acetonitrile CRITICAL: Do not use Methanol or Ethanol.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
Sample Preparation Protocol
  • Stock Solution: Accurately weigh 10 mg of the substance into a 10 mL volumetric flask.

  • Dissolution: Add ~8 mL of Acetonitrile . Sonicate for 5 minutes. The compound should dissolve readily.

  • Final Volume: Dilute to volume with Acetonitrile. (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (aldehydes can be light-sensitive).

Impurity Fate Mapping & Degradation

Understanding the reactivity of the aldehyde group is essential for distinguishing between process impurities and degradation products.

DegradationPath API 2-(Methoxymethyl)- 5-pyrimidinecarbaldehyde Oxidation Oxidation (Air/Light) API->Oxidation Solvent Methanol (Diluent Error) API->Solvent Acid Impurity A: Carboxylic Acid Deriv. Oxidation->Acid + O2 Hemiacetal Artifact: Hemiacetal Formation Solvent->Hemiacetal Nucleophilic Attack

Figure 2: Degradation pathways and analytical artifacts common to pyrimidine aldehydes.

Key Impurities to Monitor:

  • The Carboxylic Acid (Oxidation): The aldehyde at C-5 oxidizes to 2-(methoxymethyl)pyrimidine-5-carboxylic acid. This will elute earlier than the main peak in RP-HPLC due to increased polarity.

  • The Dimer (Cannizzaro-type): Under basic conditions, aldehydes can disproportionate. Ensure pH < 7 during handling.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent potential reactions with trace acid in chloroform and for better solubility.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.1 ppm (s, 1H): Distinctive aldehyde proton (-CH O).

    • δ 9.2 ppm (s, 2H): Pyrimidine ring protons (H-4, H-6). The symmetry makes these equivalent.

    • δ 4.7 ppm (s, 2H): Methylene group (-CH ₂-O-).

    • δ 3.4 ppm (s, 3H): Methoxy group (-O-CH ₃).

Infrared Spectroscopy (FT-IR)
  • 1710–1690 cm⁻¹: Strong C=O stretch (Aldehyde).

  • 1590–1550 cm⁻¹: C=N / C=C aromatic ring stretches (Pyrimidine).

  • 2850 & 2750 cm⁻¹: Fermi doublet (C-H stretch of the aldehyde).

Residual Solvent Analysis (GC-Headspace)

Since the synthesis likely involves methylation or formylation steps, residual solvents like Methanol, THF, or DMF must be controlled.

Method: Headspace GC-MS (or FID).

  • Column: DB-624 (or equivalent G43), 30m x 0.32mm.

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Oven: 40°C (hold 5 min) -> 220°C.

  • Inlet: Split 10:1.

  • Headspace: Incubate at 80°C for 20 min. Note: Avoid excessive temperatures to prevent thermal degradation of the aldehyde.

References

  • ChemicalBook. (2023). 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Product Properties and CAS 959240-25-6.[1] Retrieved from

  • BenchChem. (2025).[2] HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds. Retrieved from

  • Zhong, Q., et al. (2013). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Journal of Pharmaceutical and Biomedical Analysis. (Highlighting aldehyde/methanol reactivity). Retrieved from

  • Common Chemistry (CAS). Pyrimidine Carbaldehyde Derivatives. Retrieved from [3]

Sources

Application Note: Synthesis of Fluorescent Probes using 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of fluorescent probes derived from 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (CAS 959240-25-6). This specific intermediate serves as a robust electron-deficient building block (acceptor) for constructing Donor-π-Acceptor (D-π-A) fluorescent systems.

The primary application focus is the development of viscosity-sensitive molecular rotors and polarity sensors . By leveraging the electron-withdrawing nature of the pyrimidine ring and the electrophilic aldehyde handle, researchers can synthesize "Push-Pull" dyes that exhibit Twisted Intramolecular Charge Transfer (TICT) characteristics—a mechanism essential for imaging intracellular viscosity and mitochondrial microenvironments.

Scientific Rationale & Design Principles

The Pyrimidine Scaffold as an Electron Acceptor

The 5-pyrimidinecarbaldehyde core is inherently electron-deficient due to the two nitrogen atoms in the aromatic ring. In fluorescent probe design, it functions as the Acceptor (A) unit.

  • Role of the Aldehyde: Acts as the reactive electrophile for Knoevenagel condensations or Schiff base formation, extending the

    
    -conjugation.
    
  • Role of the 2-Methoxymethyl Group:

    • Solubility: The polar ether linkage improves solubility in biological media compared to alkyl-substituted analogs.

    • Steric Modulation: It introduces specific steric bulk that can tune the rotational barrier of the final molecular rotor, enhancing sensitivity to viscosity changes.

Mechanism of Action: TICT-Based Sensing

The synthesized probes typically operate via the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Excitation: Upon photoexcitation, an electron transfers from the Donor (e.g., indoline, carbazole) to the Pyrimidine Acceptor.

  • Relaxation: In low-viscosity solvents, the donor and acceptor moieties rotate freely around the connecting single bond, dissipating energy non-radiatively (dark state).

  • Sensing: In high-viscosity environments (e.g., cell cytoplasm, mitochondrial matrix), this rotation is restricted. The molecule is forced to emit energy radiatively (fluorescence), resulting in a dramatic "turn-on" signal.

Synthesis Protocol: Pyrimidine-Indolium Viscosity Probe

Target Molecule: A hemicyanine-like D-π-A dye formed by condensing 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde with 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base).

Reaction Scheme

SynthesisWorkflow Aldehyde 2-(Methoxymethyl)- 5-pyrimidinecarbaldehyde (Electrophile) Reaction Condensation (Ethanol, Piperidine, Reflux) Aldehyde->Reaction 1.0 eq Donor 1,3,3-Trimethyl- 2-methyleneindoline (Nucleophile) Donor->Reaction 1.1 eq Product Target Fluorescent Probe (Pyrimidine-Indolium Conjugate) Reaction->Product -H2O (Knoevenagel-type)

Caption: Synthesis pathway for the viscosity-sensitive probe via condensation of the pyrimidine aldehyde with a Fischer's base derivative.

Materials & Reagents
ComponentRoleSpecifications
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Precursor (Acceptor)>95% Purity, CAS 959240-25-6
1,3,3-Trimethyl-2-methyleneindoline Precursor (Donor)Fischer's Base, >97%
Piperidine CatalystACS Reagent Grade
Ethanol (EtOH) SolventAnhydrous
Dichloromethane (DCM) Extraction SolventHPLC Grade
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a dry 50 mL round-bottom flask, dissolve 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (152 mg, 1.0 mmol) in 15 mL of anhydrous ethanol.

  • Add 1,3,3-trimethyl-2-methyleneindoline (190 mg, 1.1 mmol) to the solution.

  • Add Piperidine (3–5 drops) as a catalytic base.

Step 2: Reflux & Monitoring

  • Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) under a nitrogen atmosphere.

  • Stir for 6–12 hours . The solution color should shift from pale yellow to deep red/orange, indicating conjugation extension.

  • Validation: Monitor reaction progress via TLC (Silica gel, DCM:MeOH 95:5). The product will appear as a new fluorescent spot under UV (365 nm).

Step 3: Work-up & Purification

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporator).

  • Redissolve the crude residue in DCM (20 mL) and wash with water (2 x 20 mL) to remove unreacted aldehyde and catalyst.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel column chromatography using a gradient of DCM to DCM:MeOH (98:2) .

  • Collect the fraction corresponding to the fluorescent product and dry in vacuo.

Characterization & Quality Control

Structural Verification
  • ^1H NMR (400 MHz, CDCl3): Look for the trans-alkene protons (doublets with

    
     Hz) in the 6.5–8.0 ppm region, confirming the formation of the C=C bridge. The methoxymethyl singlet (
    
    
    
    ppm for
    
    
    ,
    
    
    ppm for
    
    
    ) must remain intact.
  • HRMS (ESI+): Confirm the molecular ion peak

    
    .
    
Photophysical Properties (Solvatochromism)

Dissolve the probe (


) in solvents of varying polarity to verify D-π-A character.
SolventPolarity IndexExpected

(nm)
Expected

(nm)
Notes
Toluene 2.4480-500520-540Weak emission (TICT active)
DCM 3.1490-510550-570Moderate shift
DMSO 7.2500-520590-610Red-shifted (ICT stabilized)

Application Protocol: Viscosity Sensing

Viscosity Calibration Curve
  • Prepare mixed solvent systems of Methanol/Glycerol in varying ratios (0% to 90% glycerol) to create a viscosity gradient (0.6 cP to ~1000 cP).

  • Add the probe (final concentration

    
    ) to each mixture.
    
  • Record fluorescence emission spectra (

    
     at absorption max).
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    . A linear relationship (Förster-Hoffmann equation) confirms the molecular rotor mechanism.
Cellular Imaging (Confocal Microscopy)
  • Cell Culture: Seed HeLa or MCF-7 cells on glass-bottom dishes.

  • Staining: Incubate cells with 5

    
     Probe  in culture medium for 30 minutes at 37°C.
    
  • Washing: Wash cells

    
     with PBS to remove background.
    
  • Imaging:

    • Excitation: 488 nm or 514 nm laser.

    • Emission Collection: 550–650 nm.

    • Interpretation: Bright fluorescence indicates regions of high viscosity (e.g., mitochondria, nucleoli). Dark regions indicate low viscosity (cytosol).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Incomplete condensationIncrease catalyst (piperidine) or switch to microwave-assisted synthesis (100°C, 30 min).
No Fluorescence Quenching aggregation (ACQ)Ensure probe concentration is

. Use DMSO stock solution.
Hydrolysis of MOM Acidic conditionsAvoid strong acids during work-up; the methoxymethyl ether is acid-labile. Keep pH > 5.

References

  • Design of Pyrimidine-Based Dyes: Verbitskiy, E. V., et al. "Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells."[1] Electronic Materials, 2021.[1] Link

  • Viscosity Probes (General Mechanism): Zhu, H., et al. "A 'distorted-BODIPY'-based fluorescent probe for imaging of cellular viscosity in live cells." Chemistry – A European Journal, 2014. Link

  • Knoevenagel Condensation in Probes: Abdel-Megid, M. "Utilities of Active Methylene Compounds... in the Formation of Nitrogenous Heterocycles." To Chemistry Journal, 2020. Link

  • Mitochondrial Viscosity Sensing: Yang, Z., et al. "A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells." Molecules, 2013.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of 2-Methoxymethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in Pyrimidine Formylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TS-PYR-FORM-024 Status: Active

Executive Summary & Reaction Logic

The Challenge: Formylating 2-methoxymethylpyrimidine is deceptively complex. Unlike electron-rich heterocycles (e.g., pyrroles, indoles) that readily undergo Vilsmeier-Haack formylation, the pyrimidine ring is π-deficient (electron-poor). Standard electrophilic aromatic substitution (EAS) often fails or requires forcing conditions that degrade the sensitive methoxymethyl side chain.

The Solution: The industry-standard approach is Directed Ortho-Lithiation (DoM) followed by a DMF quench. However, this pathway is plagued by competing nucleophilic attacks and lateral deprotonation. This guide addresses the specific impurity profiles generated by these side reactions and provides protocol adjustments to suppress them.

Critical Side Reaction Analysis

The following diagram illustrates the divergent pathways that occur when reacting 2-methoxymethylpyrimidine with organolithium reagents.

ReactionPathways Start 2-Methoxymethylpyrimidine Lithiation_Ring C4-Lithiation (Ring) Start->Lithiation_Ring LiTMP / -78°C Side_NuAttack Side Reaction A: Nucleophilic Addition (C4/C6) Start->Side_NuAttack n-BuLi (Nucleophilic) Side_Lateral Side Reaction B: Lateral Lithiation (Side Chain) Start->Side_Lateral High Temp / Wrong Solvent Reagent Base (e.g., n-BuLi) Product Target: 4-Formyl-2-methoxymethylpyrimidine Lithiation_Ring->Product DMF Quench Side_Decomp Side Reaction C: MOM Hydrolysis (Workup) Product->Side_Decomp Acidic Workup (pH < 4) Prod_Butyl Impurity: 4-Butyl-3,4-dihydropyrimidine Side_NuAttack->Prod_Butyl Irreversible Prod_Lateral Impurity: Side-chain Formylation Side_Lateral->Prod_Lateral DMF Quench Prod_Alcohol Impurity: Hydroxymethyl cleavage Side_Decomp->Prod_Alcohol

Figure 1: Divergent reaction pathways in the lithiation of 2-methoxymethylpyrimidine. Green indicates the desired pathway; red indicates failure modes.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Presence of "Butylated" Impurities (M+58 mass shift)

Symptom: LC-MS shows a major byproduct with a mass corresponding to [M + Butyl] or [M + Butyl + 2H]. Root Cause: Nucleophilic Addition. Pyrimidines are highly susceptible to nucleophilic attack at the C4 and C6 positions. When using n-Butyllithium (n-BuLi) , the butyl anion acts as a nucleophile rather than a base, attacking the C=N bond instead of deprotonating the ring.

Protocol Adjustment:

  • Switch Base: Replace n-BuLi with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (Lithium diisopropylamide) .

    • Why: These bases are sterically hindered and non-nucleophilic. They are too bulky to attack the ring carbon but basic enough to deprotonate the C4 position.

  • In-Situ Generation: If LiTMP is unavailable, premix n-BuLi with TMP (2,2,6,6-tetramethylpiperidine) at -78°C before adding the pyrimidine substrate.

Issue 2: Low Yield & Recovery of Starting Material

Symptom: Reaction shows low conversion; starting material is recovered unchanged. Root Cause: Moisture Quench or Insufficient Deprotonation. The Vilsmeier reagent (if used) hydrolyzes instantly in wet DMF. In lithiation, moisture kills the lithiated intermediate. Alternatively, the methoxymethyl group may be coordinating the lithium too strongly, preventing reaction with DMF.

Protocol Adjustment:

  • Drying Protocol: Ensure DMF is distilled over CaH₂ or BaO.[1] Commercial "Anhydrous" DMF often contains enough water to kill catalytic/stoichiometric intermediates.

  • Temperature Check: Ensure the lithiation is performed at -78°C . At higher temperatures (>-40°C), the lithiated pyrimidine species is unstable and can decompose via ring-opening.

Issue 3: "Lateral" Formylation (Side Chain Modification)

Symptom: NMR shows loss of the CH₂ singlet of the methoxymethyl group or appearance of a complex methine signal. Root Cause: Lateral Lithiation. The protons on the methoxymethyl group (


) are acidified by the adjacent pyrimidine ring. While ring lithiation (C4) is thermodynamically preferred with bulky bases, kinetic control can sometimes favor the side chain, especially if the temperature rises.

Protocol Adjustment:

  • Solvent Polarity: Use pure THF . Avoid adding polar co-solvents like HMPA or DMPU during the lithiation step, as these can increase the basicity of the reagent to the point where it deprotonates the less acidic side-chain protons.

  • Quench Speed: Add the electrophile (DMF) rapidly at -78°C. Slow addition allows the lithiated species to equilibrate to the thermodynamic (potentially side-chain) product.

Frequently Asked Questions (FAQs)

Q: Can I use the Vilsmeier-Haack reaction (POCl₃/DMF) instead of lithiation? A: Generally, No. The Vilsmeier-Haack reaction relies on Electrophilic Aromatic Substitution (EAS). The pyrimidine ring is highly electron-deficient (π-deficient) and deactivates EAS. Unless the ring contains strong electron-donating groups (like -OH or -NH₂), Vilsmeier reagents will not react with the ring carbons. You will likely recover starting material or cause cleavage of the methoxymethyl ether (demethylation) due to the acidic nature of POCl₃.

Q: My product disappears during workup. What is happening? A: Acid-Catalyzed Hydrolysis. The 2-methoxymethyl group is essentially a hemiaminal ether (structurally similar to a MOM protecting group). It is stable to base but labile to acid . If you quench the reaction with 1M HCl or work up at pH < 4, you risk hydrolyzing the ether to the alcohol or aldehyde.

  • Fix: Quench with saturated aqueous NH₄Cl or a phosphate buffer (pH 7). Extract immediately.

Q: Why do I see a dimer impurity? A: Wurtz-Type Coupling. This occurs when the lithiated intermediate reacts with a non-lithiated halogenated precursor (if starting from a halopyrimidine) or via oxidative coupling if trace oxygen is present. Ensure the reaction is under a positive pressure of Argon/Nitrogen and the solvent is degassed.

Optimized Protocol: C4-Formylation of 2-Methoxymethylpyrimidine

StepParameterSpecificationCritical Note
1. Prep SolventAnhydrous THF (distilled/molecular sieves)0 ppm Water . Moisture is the #1 failure mode.
2. Base ReagentLiTMP (generated in situ)Do NOT use n-BuLi directly.
3. Temp Cryogenics-78°C (Acetone/Dry Ice)Maintain < -70°C during base addition.
4. Addn Substrate2-Methoxymethylpyrimidine in THFAdd dropwise over 15 min to avoid exotherms.
5. Time LithiationStir for 30-45 min at -78°CDo not over-stir; risk of scrambling.
6. Quench ElectrophileAnhydrous DMF (3.0 equiv)Add rapidly.
7. Workup BufferSat. NH₄Cl or Acetic Acid/THFKeep pH > 5 to protect the ether.

References

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489–4505. Link

    • Core reference for lithiation strategies of electron-deficient heterocycles.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. Authoritative source on the use of LiTMP vs n-BuLi to avoid nucleophilic addition.
  • Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley-Interscience. Mechanistic background on pyrimidine electron deficiency and resistance to Vilsmeier conditions.
  • Common Organic Chemistry. (2024). Formylation Conditions and Reagents.[1][2][3][4][5][6][7]Link

    • General protocol verification for lithi

Sources

optimization of reaction parameters for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. As a crucial building block in the development of various pharmaceutical agents, the efficient and high-yielding synthesis of this compound is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Synthetic Strategies and Key Considerations

The synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde can be approached through two primary routes: the direct formylation of a 2-(methoxymethyl)pyrimidine precursor via the Vilsmeier-Haack reaction, or the selective oxidation of 5-hydroxymethyl-2-(methoxymethyl)pyrimidine. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the specific challenges encountered in the laboratory.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Vilsmeier-Haack Formylation of 2-(Methoxymethyl)pyrimidine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Question 1: I am observing a low yield of the desired 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Vilsmeier-Haack formylation of 2-(methoxymethyl)pyrimidine can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that the 2-(methoxymethyl)pyrimidine starting material is of high purity. Impurities can interfere with the reaction. Similarly, the quality of DMF and POCl₃ is critical. Use freshly distilled POCl₃ and anhydrous DMF to avoid side reactions caused by moisture.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrimidine ring are temperature-sensitive.

    • Vilsmeier Reagent Formation: This is an exothermic reaction and should be performed at a low temperature (typically 0-10 °C) to prevent the decomposition of the reagent.[5]

    • Formylation Reaction: The optimal temperature for the formylation step can vary. It is advisable to start at a low temperature and gradually warm the reaction mixture to room temperature or slightly above. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

  • Stoichiometry of Reagents: The molar ratio of the substrate, DMF, and POCl₃ is a critical parameter. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A typical starting point is to use 1.5 to 3 equivalents of both DMF and POCl₃ relative to the pyrimidine substrate.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical final step.[1] This is typically achieved by adding the reaction mixture to ice-water followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Inefficient hydrolysis can lead to a lower yield of the final product.

Question 2: My final product is contaminated with a significant amount of dark, tarry material. How can I prevent this and purify my product?

Answer: The formation of tarry byproducts is a common issue in Vilsmeier-Haack reactions, often due to polymerization or decomposition of the starting material or product under the acidic reaction conditions.

  • Minimizing Byproduct Formation:

    • Strict Temperature Control: As mentioned, maintaining a low temperature during the initial stages of the reaction is crucial.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Purification Strategies:

    • Column Chromatography: Purification by column chromatography on silica gel is a standard method.[6] However, aldehydes can sometimes be sensitive to silica gel and may decompose.[6] It is advisable to use a less acidic stationary phase or to deactivate the silica gel with a small amount of triethylamine in the eluent. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

    • Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is through the formation of a crystalline bisulfite adduct.[6] The impure aldehyde is treated with a saturated solution of sodium bisulfite. The resulting solid adduct can be filtered, washed with an organic solvent to remove non-aldehydic impurities, and then the pure aldehyde can be regenerated by treatment with a base (e.g., sodium carbonate solution).

Route 2: Oxidation of 5-Hydroxymethyl-2-(methoxymethyl)pyrimidine

This route involves the selective oxidation of the primary alcohol at the 5-position of the pyrimidine ring to the corresponding aldehyde.

Question 3: My oxidation reaction is either incomplete or I am observing over-oxidation to the carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer: Achieving selective oxidation to the aldehyde without further oxidation to the carboxylic acid is a common challenge. The choice of oxidant and reaction conditions is critical.

  • Choice of Oxidant:

    • Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to the corresponding aldehydes.[7][8] It is a heterogeneous reagent, which simplifies the work-up as it can be removed by filtration. The activity of MnO₂ can vary depending on its preparation method, so using a highly active grade is recommended.

    • Dess-Martin Periodinane (DMP): DMP is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. It operates under neutral conditions and at room temperature, which can help to minimize side reactions.

    • Swern Oxidation and its Variants: These methods, which utilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride), are also effective for this transformation. Careful control of the reaction temperature (typically below -60 °C) is essential to avoid side reactions.

  • Reaction Conditions:

    • Temperature: Over-oxidation is more likely at higher temperatures. Conducting the reaction at or below room temperature is generally advisable.

    • Reaction Time: As with the Vilsmeier-Haack reaction, monitoring the progress by TLC is crucial. The reaction should be stopped as soon as the starting alcohol is consumed to prevent the formation of the carboxylic acid byproduct.

    • Stoichiometry: Using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) is often sufficient. A large excess can promote over-oxidation.

Question 4: The purification of the aldehyde is proving difficult, and I suspect it is unstable. What are the best practices for handling and purifying this compound?

Answer: Pyrimidine aldehydes can be sensitive to air and light, and may be prone to decomposition, especially if impurities are present.

  • Handling and Storage: It is recommended to handle the purified 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde under an inert atmosphere and to store it at low temperatures, protected from light.

  • Purification:

    • Column Chromatography: As mentioned for the Vilsmeier-Haack route, careful column chromatography on deactivated silica gel can be effective.[6]

    • Crystallization: If the aldehyde is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

    • Avoidance of Acidic or Basic Conditions: During work-up and purification, prolonged exposure to strong acids or bases should be avoided, as this can catalyze decomposition or side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with the reagents for these syntheses?

A1: Both synthetic routes involve hazardous reagents.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Oxidizing agents (MnO₂, DMP, etc.): should be handled with care. Avoid contact with combustible materials.

  • Solvents: Many of the solvents used (e.g., DMF, dichloromethane) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable eluent system that provides good separation between the starting material, product, and any major byproducts. Visualizing the spots under UV light is typically sufficient for these aromatic compounds.

Q3: Can I use other formylating agents for the Vilsmeier-Haack reaction?

A3: While the DMF/POCl₃ system is the most common, other Vilsmeier reagents can be generated from different substituted amides. However, for the synthesis of an aldehyde, a formamide derivative is necessary.[4]

Q4: Are there any catalytic methods for the oxidation of 5-hydroxymethyl-2-(methoxymethyl)pyrimidine?

A4: Yes, catalytic aerobic oxidation methods using catalysts based on noble metals such as gold, palladium, or ruthenium have been shown to be effective for the selective oxidation of similar substrates.[9] These methods are often considered "greener" as they use air or oxygen as the terminal oxidant. Optimization of the catalyst, solvent, and reaction conditions would be necessary for this specific substrate.

Section 4: Data and Protocols

Table 1: Comparison of Synthetic Routes
ParameterVilsmeier-Haack FormylationOxidation of 5-Hydroxymethylpyrimidine
Starting Material 2-(Methoxymethyl)pyrimidine5-Hydroxymethyl-2-(methoxymethyl)pyrimidine
Key Reagents DMF, POCl₃MnO₂, DMP, or other oxidizing agents
Common Byproducts Tarry polymers, unreacted starting materialOver-oxidized carboxylic acid
Advantages Direct formylation in one stepMilder reaction conditions often possible
Disadvantages Harsh, acidic conditions; potential for tar formationRequires synthesis of the alcohol precursor
Experimental Protocol: Oxidation using Manganese Dioxide
  • To a solution of 5-hydroxymethyl-2-(methoxymethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Section 5: Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Adjust_Stoichiometry Adjust Reagent Stoichiometry Optimize_Temp->Adjust_Stoichiometry If no improvement Success High Yield & Purity Achieved Optimize_Temp->Success Improved Improve_Workup Refine Work-up & Purification Adjust_Stoichiometry->Improve_Workup If no improvement Adjust_Stoichiometry->Success Improved Improve_Workup->Success

Caption: A systematic approach to troubleshooting common synthesis issues.

Diagram 2: Synthetic Pathways to 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Synthetic_Pathways cluster_0 Vilsmeier-Haack Route cluster_1 Oxidation Route A 2-(Methoxymethyl)pyrimidine C Iminium Salt Intermediate A->C Formylation B Vilsmeier Reagent (DMF, POCl3) B->C F 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde C->F Hydrolysis D 5-Hydroxymethyl-2- (methoxymethyl)pyrimidine D->F Oxidation E Oxidizing Agent (e.g., MnO2) E->F

Sources

troubleshooting purification of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde by chromatography

[1]

Case ID: PYR-CHO-05 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Dual-Nature Challenge

Purifying 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde presents a classic "dual-nature" challenge in chromatography. You are dealing with a molecule that contains two distinct reactive functionalities that often fight against standard purification logic:

  • The Pyrimidine Core (Basic/H-Bond Acceptor): Nitrogen heterocycles are notorious for interacting with acidic silanols on silica gel, leading to peak tailing and irreversible adsorption.[1]

  • The Aldehyde at C5 (Electrophilic/Reactive): Attached to an electron-deficient pyrimidine ring, this aldehyde is highly activated.[1] It is prone to hydration (forming gem-diols in water) and hemiacetal formation (in alcohols), creating "ghost peaks" or broad humps in LC-MS and HPLC.[1]

This guide addresses these specific failure modes with mechanistic insights and proven protocols.

Module 1: Troubleshooting Peak Shape & Tailing (Normal Phase)

Q: Why is my product streaking/tailing on the silica column?

Diagnosis: Silanol-Nitrogen Interaction. Although the aldehyde group at position 5 is electron-withdrawing (lowering the basicity of the pyrimidine nitrogens), the ring nitrogens remain potent Hydrogen Bond Acceptors. Standard silica gel (Type A) contains acidic silanol groups (

1

The Fix: You must mask the silanols or switch the stationary phase.

  • Method A: The "Modifier" Approach (Standard Silica) [1]

    • Add 1% Triethylamine (TEA) to your mobile phase.[1]

    • Mechanism:[1][2][3][4][5][6][7][8] TEA is a stronger base than the pyrimidine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute symmetrically.[1]

    • Warning: Flush the column with the TEA-containing solvent before loading your sample.

  • Method B: The "Phase" Approach

    • Switch to Neutral Alumina or Bonded Amine Silica (NH2-Silica) .[1]

    • Why: Alumina lacks the acidic protons of silica.[7] Amine-silica creates a basic surface environment that repels the basic pyrimidine, sharpening the peak.

Q: I see multiple spots on TLC, but NMR shows the crude is clean. Why?

Diagnosis: In-situ Hemiacetal Formation. If you are using Methanol (MeOH) in your TLC or column mobile phase (e.g., DCM:MeOH), the reactive aldehyde is reacting with the solvent.[1]

The Fix:

  • Switch Solvents: Replace DCM:MeOH with DCM:Ethyl Acetate or DCM:Acetonitrile . These solvents are aprotic and cannot form hemiacetals.[1]

  • Verification: Run a 2D-TLC. Spot the sample, run it, dry the plate, rotate 90 degrees, and run it again. If the two spots lie on the diagonal, they are stable impurities. If off-diagonal, they are interconverting equilibrium species (hemiacetals).[1]

Module 2: Reverse Phase & LC-MS "Ghost Peaks"

Q: My LC-MS shows a mass of M+18 (or M+32). Is my product degraded?

Diagnosis: Hydration (Gem-diol) or Methanolysis. The pyrimidine ring is electron-deficient. This pulls electron density away from the aldehyde carbonyl carbon, making it highly electrophilic.[1][4]

  • In Water (RP-HPLC): The aldehyde reacts with water to form a gem-diol (

    
    ).[1] This adds +18 Da to the mass.
    
  • In Methanol (LC-MS solvent): It forms a hemiacetal (

    
    ).[1]
    

The Fix: This is usually an artifact of analysis, not permanent degradation.[1]

  • Check the ratio: If you isolate the solid, the water/methanol is removed, and the equilibrium reverts to the aldehyde.

  • LC-MS Tactic: Use Acetonitrile/Water (no alcohols) with 0.1% Formic Acid.[1] The acid shifts the equilibrium, but be aware that the gem-diol might separate from the aldehyde on C18 columns, causing "split peaks."

Q: How do I purify this on Prep-HPLC without splitting the peak?

Diagnosis: Slow Equilibrium Kinetics. On a C18 column, the hydrophobic aldehyde and the hydrophilic gem-diol have different retention times. If the interconversion is slow (slower than the chromatographic timescale), you get two peaks.[1]

The Fix:

  • Increase Temperature: Run the column at 40°C - 50°C . Higher temperature accelerates the equilibrium exchange, merging the two species into a single, sharp average peak.[1]

  • Avoid Acidic pH if possible: While counter-intuitive, neutral pH sometimes speeds up the coalescence of the aldehyde/hydrate peaks for specific heterocycles.

Module 3: Stability & Oxidation

Q: My product turns to a carboxylic acid during drying. Why?

Diagnosis: Autoxidation. Aldehydes are sensitive to air oxidation, a process catalyzed by light and trace metals often found in lower-grade silica gel.[1]

The Fix:

  • Speed is Key: Do not leave the compound on the column overnight.

  • Inert Atmosphere: Evaporate fractions under Nitrogen, not air.[1]

  • Storage: Store the purified aldehyde under Argon at -20°C immediately.

Experimental Protocols

Protocol A: Optimized Normal Phase Purification

Best for: Crude reaction mixtures containing non-polar impurities.[1]

ParameterSettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard support.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the pyrimidine core.
Mobile Phase B Ethyl Acetate (EtOAc)Avoids MeOH to prevent hemiacetals.[1]
Modifier 1% Triethylamine (TEA)Critical: Masks silanols to prevent tailing.[1]
Gradient 0% to 50% B in AAdjust based on TLC Rf.
Flow Rate High (e.g., 40-50 mL/min for 40g column)Minimize residence time to reduce oxidation risk.[1]
Protocol B: Reverse Phase "Trap and Elute"

Best for: Highly polar reaction mixtures or removing metal catalysts.

  • Column: C18 Prep-Column (e.g., XBridge or Gemini).[1]

  • Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~8).[1] Basic pH keeps pyrimidine neutral.[1]

  • Solvent B: Acetonitrile (MeCN).[1]

  • Temperature: 45°C (Critical to collapse hydrate/aldehyde peaks).

  • Gradient: 5% B to 95% B.

  • Workup: Immediately extract the aqueous fractions with DCM to remove water and prevent long-term hydrolysis/oxidation.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for selecting the correct purification mode based on observed issues.

PurificationLogicStartSTART: Crude MixtureCheckTLCStep 1: Run TLC(DCM/EtOAc)Start->CheckTLCTailingIssue: Streaking/Tailing?CheckTLC->TailingGhostPeaksIssue: Multiple Spots/Ghost Peaks?Tailing->GhostPeaksNoAddTEASolution: Add 1% TEAto Mobile PhaseTailing->AddTEAYesCheckSolventAre you using MeOH?GhostPeaks->CheckSolventYesAddTEA->GhostPeaksSwitchAluminaSolution: Switch toNeutral AluminaHemiacetalDiagnosis: Hemiacetal FormationCheckSolvent->HemiacetalYesRP_CheckUsing Reverse Phase?CheckSolvent->RP_CheckNoSwitchAproticSolution: Switch toDCM/EtOAc or DCM/MeCNHemiacetal->SwitchAproticHydrateDiagnosis: Gem-diol (Hydrate)Mass = M+18RP_Check->HydrateYesHeatColumnSolution: Heat Column to 45°C(Fast Exchange)Hydrate->HeatColumn

Caption: Decision tree for isolating pyrimidine aldehydes. Blue nodes indicate actions, Yellow/Red diamonds indicate decision points, and Green nodes indicate solutions.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on "Separation of Basic Compounds" and Silanol Interactions). [1]

  • Claessens, H. A., & van Straten, M. A. (2004).[1] Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41.[1] (Discusses silanol activity and end-capping).

  • Guthrie, J. P. (1975).[1] Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906.[1] (Foundational text on electron-deficient aldehyde hydration). [1]

  • Thermo Fisher Scientific. (n.d.).[1] Technical Guide: Separation of Polar and Basic Compounds. (Practical guide on TEA usage and mobile phase modifiers).

  • Waters Corporation. (n.d.).[1] Controlling Silanol Activity in HPLC. Waters Application Notes.

stability issues of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. The focus of this document is to address the stability challenges of this compound, particularly under acidic conditions, and to provide actionable troubleshooting advice and validated protocols to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team has received regarding the stability of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Q1: I am observing variable results in my experiments involving 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde in an acidic medium. What could be the primary cause?

A1: The primary cause of inconsistent results when using 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde in acidic conditions is most likely the chemical instability of the molecule itself. The compound contains a methoxymethyl (MOM) ether group, which is known to be labile and can be cleaved under acidic conditions.[1][2] This degradation alters the chemical structure of your starting material, leading to lower yields, unexpected side products, and overall poor reproducibility in your experiments. The pyrimidine ring itself is generally more stable, especially substituents at the 5-position[3]; however, the MOM ether is the most vulnerable functional group in an acidic environment.

Q2: What is the chemical mechanism behind the degradation of this compound in acid?

A2: The degradation proceeds via acid-catalyzed hydrolysis of the MOM ether, which functions as an acetal.[4][5] The mechanism involves two main steps:

  • Protonation: A proton (H+) from the acidic medium protonates one of the oxygen atoms of the ether group, making it a better leaving group.[1][4]

  • Cleavage: The C-O bond is subsequently cleaved. This can occur through a nucleophilic attack by water or another nucleophile present in the medium. This process results in the formation of 2-(hydroxymethyl)-5-pyrimidinecarbaldehyde, methanol, and formaldehyde as the final degradation products.

The diagram below illustrates this degradation pathway.

G cluster_reactants Reactants in Acidic Medium cluster_intermediates Intermediate cluster_products Degradation Products reactant 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde intermediate Protonated Intermediate reactant->intermediate 1. Protonation H_plus H+ product1 2-(Hydroxymethyl)-5- pyrimidinecarbaldehyde intermediate->product1 2. Cleavage & Hydrolysis product2 Methanol + Formaldehyde intermediate->product2

Caption: Acid-catalyzed degradation pathway of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Q3: What is the recommended pH range for working with this compound to ensure its stability?

A3: Based on the known stability of methoxymethyl (MOM) ethers, it is recommended to maintain the pH of your solution between 4 and 12.[5] Below pH 4, the rate of acid-catalyzed hydrolysis increases significantly, leading to rapid degradation of the compound. For optimal stability, especially during storage or prolonged experiments, it is best to work in neutral or slightly basic conditions (pH 7 to 9).

Q4: How can I confirm if my sample of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde has degraded?

A4: Degradation can be monitored by various analytical techniques that can separate and identify the parent compound from its degradation products. We recommend the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most straightforward method. You will observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the more polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to confirm the identity of the degradation products by their mass-to-charge ratio. The expected primary degradation product is 2-(hydroxymethyl)-5-pyrimidinecarbaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect degradation. You would typically see the disappearance of the methoxymethyl singlet and the appearance of new signals corresponding to the hydroxymethyl group.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is low and I have isolated unexpected byproducts when using an acidic catalyst.

  • Likely Cause: The acidic catalyst is causing the degradation of your starting material, 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, in addition to catalyzing your desired reaction.

  • Solution & Mitigation Strategy:

    • Assess the Acid's Strength: If possible, switch to a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off. The goal is to find an acid that is strong enough for your desired reaction but not so harsh that it rapidly cleaves the MOM ether.

    • Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Acid-catalyzed hydrolysis is a temperature-dependent process, and cooling the reaction can significantly slow down the degradation.

    • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed or the desired product is formed. Avoid unnecessarily long reaction times.

    • Immediate Workup: Upon completion, immediately neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to prevent further degradation of any remaining starting material or product.

Problem 2: The biological activity in my cell-based assay is inconsistent when I use a stock solution of the compound prepared in an acidic buffer.

  • Likely Cause: The compound is degrading in your acidic stock solution over time, leading to a decrease in its effective concentration.

  • Solution & Mitigation Strategy:

    • Change the Solvent for Stock Solution: Prepare your primary stock solution in an unbuffered, anhydrous solvent like DMSO or ethanol, where the compound is more stable. Store this stock solution at -20°C or lower.[6]

    • Prepare Working Solutions Fresh: Prepare your final working solution in the acidic assay buffer immediately before use. Do not store the compound in acidic buffers for extended periods.

    • Perform a Stability Test: If you must use a pre-prepared solution, perform a stability test to determine the time window in which the compound is stable in your specific buffer. The protocol for this is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the key stability parameters for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde based on the known behavior of its functional groups.

ParameterRecommendationRationale & References
pH Stability Range pH 4.0 - 12.0MOM ethers are known to be stable in this range and are labile to acid hydrolysis below pH 4.[5]
Storage (Solid) -20°C, dry, darkTo prevent slow degradation from atmospheric moisture and light. Similar compounds require these conditions.[6]
Storage (Solution) -20°C in anhydrous DMSO/EthanolAvoid aqueous or protic solvents for long-term storage.
Incompatible Reagents Strong Brønsted acids (e.g., HCl, H₂SO₄), Lewis acidsThese reagents will catalyze the cleavage of the MOM ether.[1][2]
Experimental Protocols

Protocol 1: Recommended Handling and Storage of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

  • Receiving and Storage: Upon receipt, store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Preparing Stock Solutions:

    • For chemical synthesis, weigh the required amount of the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Dissolve in a suitable anhydrous solvent.

    • For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot this stock into smaller volumes in separate vials to avoid repeated freeze-thaw cycles and contamination. Store these aliquots at -20°C or -80°C.

  • Preparing Working Solutions:

    • Dilute the stock solution into your aqueous buffer or cell culture medium immediately before use.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.

    • Do not store the compound in aqueous or acidic solutions for more than a few hours. If unsure, perform a stability test as described in Protocol 2.

Protocol 2: Self-Validating Workflow for Stability Testing in an Acidic Buffer

This protocol allows you to determine the stability of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde in your specific experimental buffer.

G cluster_timepoints Time-Course Analysis start Prepare Compound Solution in Acidic Buffer t0 Time=0 Analysis (HPLC/LC-MS) start->t0 incubate Incubate at Experimental Temperature t0->incubate analyze Analyze Data: Plot % Remaining vs. Time t1 Time=X hours incubate->t1 Take Aliquot t2 Time=Y hours incubate->t2 Take Aliquot t3 Time=Z hours incubate->t3 Take Aliquot t1->analyze end Determine Stability Window analyze->end

Caption: Workflow for assessing the stability of the compound over time.

  • Preparation: Prepare a solution of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde in your acidic buffer of interest at the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, quench it if necessary (e.g., by neutralizing with a base), and analyze it by HPLC or LC-MS. This will serve as your 100% reference point.

  • Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C).

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them by the same method used for the T=0 sample.

  • Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot this percentage against time.

By following these guidelines and protocols, you can mitigate the risks associated with the acidic instability of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde and ensure the integrity and reliability of your research.

References
  • Benchchem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Khan Academy. Acidic cleavage of ethers.
  • Organic Chemistry Portal. MOM Ethers.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid.
  • ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Wikipedia. Methoxymethyl ether.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).
  • PubMed. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Wikipedia. Pyrimidine.

Sources

Technical Support Center: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde CAS: 959240-25-6 Primary Application: Key intermediate for PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals.

Module 1: Synthetic Pathway & Impurity Profiling

The Synthetic Logic

The most robust industrial route to 2-(methoxymethyl)-5-pyrimidinecarbaldehyde involves the reduction of ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate . This ester is typically constructed de novo using a vinamidinium salt strategy to avoid the poor regioselectivity associated with electrophilic aromatic substitution on the electron-deficient pyrimidine ring.

Impurity Landscape

The following table summarizes the critical impurities encountered during the reduction of the ester precursor (typically using DIBAL-H) and subsequent workup.

Impurity IDNameStructure DescriptionOrigin (Causality)Removal Strategy
IMP-A The "Over-Reduced" Alcohol (2-(methoxymethyl)pyrimidin-5-yl)methanolAldehyde reduced to primary alcohol.Excess Reductant: >1.2 eq DIBAL-H used.Temp. Excursion: Reaction warmed > -60°C before quench.Rescue: Re-oxidize using MnO₂ or Swern conditions.[1] Prevention: Strict T < -70°C.
IMP-B The "Unreacted" Ester Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylateStarting material.Insufficient Reductant: Old DIBAL-H reagent (titer drop).Wet Solvent: Moisture consumes hydride.Purification: Flash chromatography (Aldehyde is significantly more polar than ester).[1]
IMP-C The "Air-Oxidized" Acid 2-(methoxymethyl)pyrimidine-5-carboxylic acidCarboxylic acid.Air Exposure: Aldehyde oxidizes rapidly in solution during workup.Basic Workup: Cannizzaro disproportionation.[1]Extraction: Wash organic layer with sat.[1][2] NaHCO₃ (removes acid into aqueous phase).[1]
IMP-D The "Acetal" Artifact Diethyl acetal derivativeAldehyde protected as acetal.Quench Error: Quenching with EtOH/HCl instead of water/Rochelle's salt.Hydrolysis: Treat with 1N HCl/THF to revert to aldehyde.[1]

Module 2: Troubleshooting Guide (Q&A)

Category: Reduction Step (Ester ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Aldehyde)[1]

Q1: I am consistently seeing 15-20% of the alcohol impurity (IMP-A). I am dosing exactly 1.1 equivalents of DIBAL-H at -78°C. What is going wrong? A: The issue is likely localized heating or slow mixing , not just stoichiometry.

  • The Mechanism: DIBAL-H reduction proceeds via a stable tetrahedral aluminum intermediate. If this intermediate fragments before quenching (due to local warming where the reagent hits the solution), the aldehyde is released and immediately reduced by available hydride to the alcohol.[1]

  • The Fix:

    • Dilute your DIBAL-H solution (e.g., 1.0 M in toluene) further with THF before addition.[1]

    • Spray the reagent down the side of the flask (pre-cooled) rather than dropping it directly into the vortex.

    • Ensure your cryostat is actually maintaining internal temperature, not just bath temperature.[1]

Q2: My reaction stalls with 30% starting material remaining, but adding more DIBAL-H leads to over-reduction. How do I drive it to completion? A: This "stalling" is often a symptom of moisture contamination or complexation .[1]

  • The Cause: Pyrimidine nitrogens can coordinate to aluminum species, sequestering the reagent.[1] If your solvent is "wet" (THF > 50 ppm water), the hydride is quenched before it reacts.[1]

  • The Protocol:

    • Titrate your DIBAL-H or buy fresh bottles (reagent degrades over time).

    • Pre-dry THF over molecular sieves (3Å) for 24 hours.

    • Do not add excess DIBAL-H blindly. Instead, monitor by TLC. If stalled, quench and purify.[1][2][3][4] It is better to recycle the ester than to generate the alcohol impurity, which is harder to separate.[1]

Category: Workup & Stability[1]

Q3: The aldehyde spot looks clean on TLC, but after column chromatography, I recover a solid that is mostly the carboxylic acid (IMP-C). Why? A: Pyrimidine aldehydes are electron-deficient and highly susceptible to autoxidation on silica gel, which acts as a surface catalyst for oxidation.[1]

  • The Fix:

    • Fast Column: Do not let the compound sit on the column. Use a gradient that elutes the aldehyde quickly (e.g., 20-40% EtOAc/Hexanes).[1]

    • Additive: Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.[1]

    • Storage: Store the aldehyde under Argon at -20°C immediately. Do not leave it as an oil on the rotovap.[1]

Module 3: Visualized Workflows

Pathway Analysis: Formation of Impurities

The following diagram illustrates the critical branch points where impurities A, B, and C are generated during the reduction process.[1]

G cluster_0 Critical Control Point Ester Starting Material (Ester) TetraInt Tetrahedral Al-Intermediate Ester->TetraInt + DIBAL-H (-78°C) Aldehyde Target Product (Aldehyde) TetraInt->Aldehyde Hydrolysis (Quench) TetraInt->Aldehyde Premature Collapse (T > -60°C) Alcohol IMP-A (Alcohol) Aldehyde->Alcohol + Excess DIBAL-H Acid IMP-C (Acid) Aldehyde->Acid + O2 / Silica

Caption: Reaction pathway showing the stability of the tetrahedral intermediate as the key to preventing over-reduction.

Module 4: Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate

Based on the method of Zhichkin et al. (2002).

Rationale: This route avoids the use of unstable formyl-pyrimidine intermediates by constructing the ring with the ester functionality in place.

  • Reagents:

    • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Vinamidinium equivalent).

    • 2-Methoxyacetamidine hydrochloride (1.1 eq).

    • Solvent: DMF or Ethanol.[1]

  • Procedure:

    • Suspend 2-methoxyacetamidine HCl (10 mmol) and the vinamidinium salt (10 mmol) in DMF (20 mL).

    • Heat to 80°C for 3-4 hours. The mixture will homogenize.

    • Checkpoint: Monitor by LC-MS for disappearance of amidine.

    • Cool to RT and pour into ice water (100 mL).

    • Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.[1]

    • Dry (MgSO₄) and concentrate.[1][5]

    • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Protocol 2: Controlled Reduction to Aldehyde

Optimized to minimize IMP-A and IMP-B.

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Dissolution: Dissolve Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate (1.0 g, 5.1 mmol) in anhydrous THF (15 mL). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in Toluene, 6.1 mL, 1.2 eq) dropwise over 30 minutes via syringe pump or dropping funnel.

    • Critical: Maintain internal temperature < -70°C.

  • Reaction: Stir at -78°C for 2 hours.

    • TLC Check: (1:1 EtOAc/Hexane).[1] If SM remains, add 0.1 eq DIBAL-H.[1]

  • Quench (The Rochelle Method):

    • While still at -78°C, add MeOH (1 mL) dropwise to quench excess hydride.[1]

    • Pour the cold mixture into a vigorously stirring solution of Saturated Rochelle's Salt (Potassium Sodium Tartrate) (50 mL).

    • Stir at RT for 1 hour until the cloudy emulsion clears into two distinct layers (Aluminum complex breakdown).

  • Isolation:

    • Separate layers.[1][2] Extract aqueous with Et₂O (3 x 20 mL).

    • Wash combined organics with Sat. NaHCO₃ (to remove IMP-C).

    • Dry (Na₂SO₄) and concentrate at < 30°C bath temperature.[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002).[1][6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.[1]

  • Vanderwal, C. D., et al. (2003).[1] Strategies for the Synthesis of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 46(14), 2877-2885.[1] (Contextual grounding for pyrimidine reduction stability).

  • ChemicalBook. (n.d.).[1] 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Product Properties.

Sources

Technical Support Center: Catalyst Integrity in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Topic: Troubleshooting Catalyst Poisoning in N-Heterocycle Synthesis Authorized By: Senior Application Scientist

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, determine if your reaction failure is due to catalyst poisoning (deactivation of the metal center) or inhibition (competitive binding). Use this logic gate to route your inquiry.

Quick Triage Matrix
SymptomProbable CauseRecommended Module
Reaction starts fast, then stops at ~20-40% conversion. Product Inhibition: The pyrimidine product is coordinating to the catalyst more strongly than the substrate.[Go to Module 1]
Reaction never starts (0% conversion). Feedstock Poisoning: Sulfur/Thiol impurities or free amines in the starting material are killing the catalyst immediately.[Go to Module 2]
Yield varies wildly between batches of catalyst. Heterogeneity Issue: You are likely relying on "leached" nanoparticles rather than the ligation complex you think you are using.[Go to Module 3]
Black precipitate forms immediately upon heating. Catalyst Decomposition: Ligand dissociation followed by Pd-black formation (aggregation).[Go to Module 1]

Module 1: The "Nitrogen Trap" (Homogeneous Cross-Coupling)

Context: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings on pyrimidine scaffolds.

The Problem: Competitive Coordination

Pyrimidines possess two nitrogen atoms with localized lone pairs. In standard Pd-catalyzed cross-couplings, these nitrogens act as "soft" bases that coordinate to the "soft" Pd(II) intermediate. This displaces your phosphine ligands, forming a stable, unreactive bis(pyrimidine)-Pd complex. This is often mistaken for catalyst decomposition.

The Mechanism

The pyrimidine substrate (or product) outcompetes the phosphine ligand for the metal center, shutting down the catalytic cycle before the transmetallation step.

NitrogenTrap Pd_L2 Active Catalyst [L2-Pd(0)] OxAdd Oxidative Addition [L2-Pd(II)-Ar-X] Pd_L2->OxAdd + Pyrimidine-X N_Coord Nitrogen Trap (Poisoning) OxAdd->N_Coord + Pyrimidine Substrate/Product (Ligand Displacement) Product Product Formation OxAdd->Product + Boronic Acid (Normal Cycle) N_Coord->OxAdd Reversible? (Rarely)

Figure 1: The "Nitrogen Trap" mechanism where pyrimidine N-atoms displace ligands, halting the cycle.

Troubleshooting Protocol: Steric Shielding

Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). The steric bulk prevents the pyrimidine nitrogen from approaching the Pd center, while the specific geometry facilitates the catalytic steps.

Recommended Protocol: Suzuki Coupling of Chloropyrimidines Validates against N-coordination poisoning.

  • Catalyst Selection: Do not use Pd(PPh3)4. It is too labile.

    • Primary Choice:XPhos Pd G4 or RuPhos Pd G4 (Precatalysts ensure 1:1 L:Pd ratio).

  • Base Selection: Use weak bases to minimize hydrolysis. K3PO4 (2.0 equiv) is preferred over carbonates.

  • Solvent System: 1,4-Dioxane/Water (4:1). The water is critical for the boronic acid activation but keep the organic ratio high to solvate the Pd-Ligand complex.

  • Execution:

    • Charge flask with Chloropyrimidine (1.0 equiv), Boronic acid (1.2 equiv), K3PO4 (2.0 equiv).

    • Add XPhos Pd G4 (1-2 mol%) .

    • Crucial Step: Degas solvents before addition. Oxygen accelerates ligand oxidation, making the Pd vulnerable to N-coordination.

    • Heat to 80°C.

Why this works: The "G4" precatalyst contains a bulky N-heterocyclic carbene or biaryl phosphine that creates a "roof" over the Pd, physically blocking the approach of the pyrimidine nitrogen lone pair while allowing the flat aryl halide to undergo oxidative addition [1].

Module 2: The "Sulfur Curse" (Heterogeneous Hydrogenation)

Context: Hydrogenation (Pd/C, Pt/C) of pyrimidine derivatives, especially those containing thiols, thioethers (e.g., thiouracil), or trace synthesis impurities.

The Problem: Irreversible Adsorption

Sulfur is a classic catalyst poison. It possesses empty d-orbitals that accept electron density from the metal (back-bonding), forming a metal-sulfide bond so strong it is essentially irreversible under standard conditions. This physically blocks the active sites and electronically "deadens" the remaining surface.

The Solution: The "Proton Mask" & Metal Switch

Strategy A: Protonation (The Mask) If the poison is the pyrimidine nitrogen itself (not sulfur), run the reaction in acidic media.

  • Protocol: Add 1.0-2.0 equivalents of Acetic Acid or HCl to the alcoholic solvent.

  • Mechanism: Protonating the pyrimidine nitrogen (Py-H+) removes the lone pair's ability to coordinate to the metal surface. The charged species interacts weakly with the non-polar catalyst surface.

Strategy B: Scavenging & Overloading (Sulfur Presence) If your molecule contains sulfur (e.g., 2-thiopyrimidine), standard Pd/C will fail.

  • Switch Metal: Use Raney Nickel . It is less active but much cheaper, allowing you to use massive excess (50-100 wt%) to "sacrifice" the outer layer to sulfur poisoning while the inner core remains active.

  • Protocol (Raney Ni Reduction):

    • Warning: Raney Ni is pyrophoric. Handle under Argon/Nitrogen.

    • Substrate: Nitropyrimidine or similar reducible group.

    • Catalyst: Raney Ni (slurry in water/ethanol). Use 50 wt% loading relative to substrate.

    • Pressure: 50 psi H2.

    • Temp: 50°C.

    • Note: If the reaction stalls, do not add more H2. Add more catalyst . The sulfur has killed the first batch.

Module 3: Distinguishing Homogeneous vs. Heterogeneous

Context: You are getting inconsistent results. A "homogeneous" reaction works in one flask but fails in a cleaner flask. This suggests your "catalyst" might actually be colloidal Pd nanoparticles formed from decomposition, which are highly susceptible to poisoning.

The Mercury Drop Test (Modified)

Caution: Mercury is toxic. Use appropriate PPE and disposal.

Objective: Determine if the active species is a soluble complex (Homogeneous) or metal nanoparticles (Heterogeneous).

Protocol:

  • Set up two identical reactions (A and B) at 50% scale.

  • Run both to ~20% conversion (verify by LCMS).

  • Reaction A (Control): Continue as normal.

  • Reaction B (Test): Add a large drop (~300 equiv) of elemental Mercury (Hg).

  • Monitor kinetics of both.

Interpretation:

  • Reaction B Stops immediately: The active catalyst was likely Nanoparticles (Heterogeneous). Hg forms an amalgam with the nanoparticles, poisoning them instantly.

  • Reaction B continues: The active catalyst is likely the Molecular Complex (Homogeneous). Hg typically does not react fast enough with ligated Pd(II) species to stop the reaction instantly [2].

Note: Recent literature suggests Hg can eventually react with some ligand complexes, so this test is indicative, not absolute. For definitive proof, use the Three-Phase Test (immobilized substrate) [3].

FAQ: Common User Inquiries

Q: Can I use Pyridine as a solvent for my pyrimidine coupling? A: Absolutely not. Pyridine is a competitive ligand. It will flood the Pd centers, displacing your expensive phosphine ligands and shutting down the cycle. Use non-coordinating solvents like Toluene, Dioxane, or DMF.

Q: My reaction turns black and precipitates Pd metal. Is this poisoning? A: This is usually ligand dissociation , not necessarily poisoning (though the result is the same: dead catalyst). It means your ligand is not binding tightly enough at the reaction temperature.

  • Fix: Lower the temperature or switch to a bidentate ligand (e.g., dppf, Xantphos) which has a higher binding constant than monodentate phosphines.

Q: How do I clean sulfur residues from my reactor before the next run? A: Standard solvents won't work.

  • Rinse with DMSO (solubilizes many organic sulfur compounds).

  • Passivate with a wash of dilute Bleach (NaOCl) or Hydrogen Peroxide (oxidizes residual sulfides to sulfonates, which are water-soluble).

  • Rinse thoroughly with water and acetone.

Visualizing the Troubleshooting Logic

Troubleshooting Start Reaction Failed/Stalled Check_S Does substrate contain Sulfur? Start->Check_S Check_N Is it an N-Heterocycle Coupling? Check_S->Check_N No Sulfur_Yes S-Poisoning Likely Switch to Raney Ni or High Loading Pd/C Check_S->Sulfur_Yes Yes N_Yes N-Coordination Likely Check_N->N_Yes Yes Ligand_Check Are you using PPh3? N_Yes->Ligand_Check Switch_Ligand Switch to Buchwald Ligand (XPhos, RuPhos) Ligand_Check->Switch_Ligand Yes (Weak Ligand) Temp_Check Check Temp/Solvent (Avoid Pyridine) Ligand_Check->Temp_Check No (Already Bulky)

Figure 2: Decision tree for diagnosing catalyst failure in pyrimidine synthesis.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Ananikov, V. P., et al. (2019). What Does the Mercury Test Mean for Catalysis? ACS Catalysis, 9(4), 2984–2995.

  • Widegren, M. B., & Finke, R. G. (2003).

Technical Support Center: Exothermic Control in Pyrimidine Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal Management & Process Safety Ticket ID: PYR-ALD-EXO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Challenge

Synthesizing pyrimidine aldehydes—critical scaffolds in oncology and antiviral drug discovery—presents a dichotomy: the pyrimidine ring is electron-deficient and resistant to electrophilic aromatic substitution, yet the reagents required to functionalize it (Vilsmeier-Haack or Lithiation agents) are highly energetic.

This guide addresses the thermal runaway risks associated with the two primary synthetic routes:

  • Vilsmeier-Haack Formylation: High risk of reagent decomposition and violent hydrolysis.

  • Cryogenic Lithiation: High risk of pyrophoric handling and rapid exotherms upon cooling failure.

Module 1: The Vilsmeier-Haack Protocol

Method: Reaction of DMF and POCl₃ to form a chloroiminium ion, followed by nucleophilic attack.[1]

Critical Hazard Analysis

The Vilsmeier-Haack is the industrial workhorse, but it involves three distinct exothermic events . Failing to distinguish between them is the primary cause of reactor over-pressurization and "tarring out."

Thermal Data Table: Vilsmeier Reagent (DMF/POCl₃)
ParameterValueImplication
Reagent Formation Enthalpy -36 to -52 kJ/molModerate exotherm. Manageable with standard cooling.
Onset of Decomposition ~60°C - 70°CDANGER ZONE. Above this, the Vilsmeier reagent decomposes autocatalytically, releasing gas and heat.
Hydrolysis Enthalpy (Quench) > -100 kJ/molViolent. Reaction releases HCl gas and massive heat instantly.
Adiabatic Temp Rise > 100°C (potential)Loss of cooling leads to rapid boiling and containment failure.

Data grounded in process safety evaluations of Vilsmeier reagents [1][2].[2][3]

Standard Operating Procedure (SOP) for Thermal Control

Step 1: Reagent Formation (The Metastable Phase)

  • Protocol: Charge anhydrous DMF to the reactor. Cool to 0°C .[4]

  • Dosing: Add POCl₃ dropwise. Do not exceed 5°C internal temperature.

  • Why: Although the reaction is fast, accumulating the Vilsmeier reagent at >20°C increases the risk of thermal runaway (decomposition onset is ~60°C).

  • Checkpoint: If the solution turns dark brown/black here, abort. It indicates thermal decomposition of the complex.[2][3]

Step 2: Substrate Addition

  • Protocol: Add the pyrimidine substrate (dissolved in DMF) to the pre-formed reagent.

  • Thermal Note: This step is often less exothermic than Step 1, but the mixture must be heated (often to 60-80°C) to force the reaction on the electron-deficient pyrimidine ring.

  • Safety Lock: Ensure the reactor vent is open and scrubbed (for HCl).

Step 3: The Quench (The Critical Control Point)

  • The Error: Pouring water into the reaction mixture.[4] NEVER DO THIS.

  • The Fix: Inverse Quench. Pour the reaction mixture slowly into a chilled Sodium Acetate/Water or Ice/Water slurry.

  • Rate Control: The addition rate is dictated solely by the internal temperature of the quench vessel (keep < 15°C).

Visual Workflow: Vilsmeier Safety Protocol

VilsmeierSafety Start Start: Anhydrous DMF Cool Cool to 0°C Start->Cool AddPOCl3 Add POCl3 (Dropwise) Limit: T < 5°C Cool->AddPOCl3 CheckColor Decision: Color Check AddPOCl3->CheckColor Abort ABORT: Thermal Decomposition CheckColor->Abort Dark Black/Tar AddSubstrate Add Pyrimidine Heat to 60-80°C CheckColor->AddSubstrate Yellow/Orange Precipitate QuenchPrep Prepare Ice/NaOAc Slurry AddSubstrate->QuenchPrep InverseQuench INVERSE QUENCH: Add Rxn to Ice T < 15°C QuenchPrep->InverseQuench Isolate Isolate Aldehyde InverseQuench->Isolate

Figure 1: Critical Control Points (CCPs) in the Vilsmeier-Haack formylation of pyrimidines. Note the color check as a visual indicator of reagent stability.

Module 2: Cryogenic Lithiation

Method: Lithium-Halogen exchange or Ortho-Lithiation followed by DMF quench.

Troubleshooting Guide: "The Temperature Bump"

Scenario: You are adding n-BuLi at -78°C. The temperature spikes to -60°C. Diagnosis: The addition rate exceeds the cooling capacity of your dry ice/acetone bath. Risk:

  • Scrambling: Above -60°C, the lithiated pyrimidine species ("Py-Li") is unstable. It can undergo "Dance" rearrangement (moving the Li to a more stable position) or dimerize.

  • Warming: If the exotherm runs away, the solvent (THF) can boil, or the pyrophoric reagent can degrade.

Corrective Action Plan:

  • Stop Dosing: Immediately halt n-BuLi addition.

  • Re-cool: Allow the system to return to -78°C.

  • Dilute: If the exotherm is sharp, dilute the n-BuLi with hexanes before loading into the syringe/dropping funnel to slow the molar addition rate.

Module 3: Frequently Asked Questions (FAQs)

Q1: My Vilsmeier reaction turned into a solid black tar upon heating. What happened?

A: You likely experienced thermal runaway of the Vilsmeier reagent .

  • Cause: The complex formed between DMF and POCl₃ is metastable. If heated too rapidly to the reaction temperature (e.g., ramping from 0°C to 90°C in 10 minutes), the reagent decomposes before it can react with the pyrimidine.

  • Solution:

    • Ensure the substrate is added before heating.

    • Use a staged ramp: Hold at 25°C for 30 mins, then 50°C, then reflux.

    • Solvent Switch: If the neat reaction (DMF as solvent) is too hot, dilute with 1,2-dichloroethane (DCE) to act as a heat sink [3].

Q2: During the quench, I see massive fuming. Is my product destroyed?

A: The fumes are HCl gas, a byproduct of hydrolyzing the excess POCl₃ and the iminium intermediate.

  • Impact: Pyrimidine aldehydes are generally acid-stable, so the product is likely safe.

  • Mitigation: However, the heat generated can degrade the aldehyde. Ensure you are using an Inverse Quench (pouring reaction into ice). Neutralize with Sodium Acetate rather than strong bases (NaOH) to prevent Cannizzaro reactions or ring opening of sensitive pyrimidines.

Q3: Can I use Selenium Dioxide (SeO₂) to oxidize a methyl-pyrimidine instead?

A: Yes, this avoids the Vilsmeier instability but introduces different risks.

  • Exotherm: The reaction usually requires reflux in dioxane or xylene (100°C+). The exotherm is mild, but SeO₂ is extremely toxic.

  • Purification: SeO₂ reduces to Selenium metal (black solid) which is difficult to filter.

  • Recommendation: Use SeO₂ only if the Vilsmeier route fails due to steric hindrance.

Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Type Identify Phase Issue->Type ReagentPhase Reagent Formation (POCl3 Addn) Type->ReagentPhase QuenchPhase Quench/Workup Type->QuenchPhase Prob1 Rapid Temp Spike ReagentPhase->Prob1 Prob2 Black Tar Formation ReagentPhase->Prob2 Prob3 Violent Fuming/Boiling QuenchPhase->Prob3 Sol1 Stop Addition. Check Cooling Bath. Dilute Reagent. Prob1->Sol1 Sol2 Thermal Decomposition. Discard Batch. Keep T < 60°C next time. Prob2->Sol2 Sol3 Acidity too high. Switch to NaOAc buffer. Slow down addition. Prob3->Sol3

Figure 2: Rapid response decision tree for thermal anomalies during synthesis.

References

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Notes. Link

  • Organic Process Research & Development. "Process Safety Evaluation of Vilsmeier Reagent Formation." ACS Publications. Link

  • BenchChem. "Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal." Link

  • National Institutes of Health (NIH). "A deconstruction–reconstruction strategy for pyrimidine diversification."[5] Nature, 2024. Link

  • J&K Scientific. "Vilsmeier-Haack Reaction Mechanism and Safety." Link

Sources

enhancing the purity of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for CAS [1003863-40-6] and related intermediates.

Introduction: The Purity Imperative

Welcome to the technical support hub for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde . As a critical intermediate in the synthesis of PI3K inhibitors and other heterocyclic kinase antagonists, the purity of this aldehyde is non-negotiable.

In pharmaceutical synthesis, "close enough" is a failure. Impurities at this stage—specifically the corresponding carboxylic acid (via over-oxidation) or the alcohol precursor —will propagate through subsequent steps, often leading to difficult-to-separate side products in the final API.

This guide moves beyond standard textbook procedures. It provides field-tested, self-validating protocols designed to achieve >99.5% purity.

Module 1: The "Gold Standard" Purification Protocol

Context: Chromatography is often inefficient for scaling up aldehyde purification due to streaking and poor resolution from polar impurities. The most robust method for enhancing the purity of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is the Bisulfite Adduct Method .

Mechanism: The aldehyde forms a water-soluble bisulfite adduct (a sulfonate salt), while non-aldehyde impurities (alcohols, esters, fully aromatic starting materials) remain in the organic phase.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g). Avoid chlorinated solvents if possible to minimize environmental impact, though DCM is an acceptable alternative.

  • Adduct Formation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

    • Add the bisulfite solution to the organic phase (1.5 - 2.0 equivalents relative to the aldehyde).

    • Crucial Step: Vigorously stir or shake for 30–60 minutes. The adduct must form at the interface.

  • Phase Separation (The Wash):

    • Separate the layers.[1][2] Keep the Aqueous Layer (this contains your product as the adduct).

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.

    • Wash the aqueous layer 2x with fresh EtOAc to remove trapped non-aldehyde organic impurities.

  • Regeneration:

    • Cool the aqueous phase to 0–5°C.

    • Slowly basify with Sodium Carbonate (Na₂CO₃) solution or 10% NaOH until pH 9–10. Caution: Gas evolution (SO₂) and heat generation.

    • Stir for 15 minutes to fully reverse the adduct.

  • Extraction & Isolation:

    • Extract the regenerated aldehyde into EtOAc (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

Visualizing the Logic (Bisulfite Workflow)

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) OrganicSolvent Dissolve in EtOAc Crude->OrganicSolvent BisulfiteAdd Add Sat. NaHSO3 (aq) Vigorous Stirring OrganicSolvent->BisulfiteAdd PhaseSep Phase Separation BisulfiteAdd->PhaseSep OrgLayer Organic Layer (Contains Impurities: Alcohols, Esters, Dimers) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash with EtOAc AqLayer->Wash Regen Regeneration Add Na2CO3 to pH 10 Wash->Regen Extract Extract w/ EtOAc Dry & Concentrate Regen->Extract Final Pure Aldehyde (>99% Purity) Extract->Final

Caption: Logical flow for separating aldehydes from non-carbonyl impurities using the Bisulfite Adduct method.

Module 2: Crystallization & Polishing

Context: If the bisulfite method is not feasible (e.g., large scale volume constraints) or if the impurity profile is dominated by salts, recrystallization is the preferred path.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
EtOAc / Heptane Excellent Standard for pyrimidines. Dissolve in hot EtOAc, add Heptane until turbid, cool slowly.
Isopropanol (IPA) Good Good balance of polarity. Avoid prolonged heating to prevent hemiacetal formation.
Toluene Moderate Good for removing very polar impurities, but high boiling point can stress the aldehyde.
Methanol/Water Poor AVOID. High risk of hydrate or hemiacetal formation with electron-deficient aldehydes.
Troubleshooting Crystallization
  • Issue: "Oiling out" instead of crystallizing.

    • Fix: The solution is likely too concentrated or cooled too quickly. Re-heat, add a seed crystal (if available), and cool at a rate of 5°C per hour.

  • Issue: Product purity is unchanged after crystallization.

    • Fix: The impurity likely co-crystallizes (isomorphous). Switch to the Bisulfite method (Module 1) or Column Chromatography (DCM:MeOH 98:2).

Module 3: Synthesis Troubleshooting (Root Cause Analysis)

Often, purification difficulties stem from upstream reaction control.

Q: Why does my HPLC show a persistent peak at RRT 0.85?

  • Diagnosis: This is likely the alcohol precursor (2-(methoxymethyl)pyrimidin-5-yl)methanol).

  • Cause: Incomplete oxidation (if using MnO₂ or Swern) or incomplete reduction (if coming from the ester).

  • Solution:

    • Oxidation Route: Ensure MnO₂ is activated (dry) and used in excess (10–20 eq).

    • Monitoring: Do not stop the reaction based on TLC alone; use HPLC to verify conversion of the alcohol.

Q: I see a new peak growing during workup (RRT 1.1). What is it?

  • Diagnosis: Likely the carboxylic acid (over-oxidation) or a Cannizzaro disproportionation product.

  • Cause: Exposure to strong base in the presence of water, or prolonged exposure to air.

  • Solution:

    • Quench oxidation reactions immediately upon completion.

    • Avoid high pH (>11) during aqueous washes.

    • Store the intermediate under Nitrogen/Argon.

Impurity Fate Map

ImpurityFate Impurity Impurity Type Alcohol Alcohol Precursor (Incomplete Rxn) Impurity->Alcohol Acid Carboxylic Acid (Over-oxidation) Impurity->Acid Bisulfite Bisulfite Extraction Alcohol->Bisulfite Does not react BaseWash Sat. NaHCO3 Wash Acid->BaseWash Deprotonates Method Purification Method OrganicWaste Remains in Organic (Removed) Bisulfite->OrganicWaste AqueousWaste Goes to Aqueous (Removed) BaseWash->AqueousWaste Outcome Fate

Caption: Tracking the removal of common impurities based on their chemical properties.

Module 4: Storage & Stability

Q: How stable is 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde? A: Pyrimidine aldehydes are moderately unstable. The electron-deficient ring makes the carbonyl carbon highly electrophilic, increasing susceptibility to:

  • Hydration: Forming the gem-diol in the presence of moisture.

  • Oxidation: Slowly converting to the acid in air.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C for long-term (>1 week) or 4°C for short-term usage.

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman, 1989), p. 1259.
    • Context: Standard protocol for separating aldehydes
    • URL:

  • Synthesis and Reactivity of Pyrimidine Carbaldehydes

    • Source:Organic Process Research & Development, "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones".
    • Context: Optimization of bisulfite extraction for arom
    • URL:

  • Patent Literature on Pyrimidine Intermediates

    • Source: US P
    • Context: Describes the synthesis and handling of substituted pyrimidine intermediates, including extraction and pH control during workup.
    • URL:

  • General Purification of Heterocyclic Aldehydes

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Context: Definitive guide for physical constants and recrystalliz
    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's inherent physical properties but also its biological activity and potential as a therapeutic agent. 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound with potential applications in organic synthesis and drug discovery, serves as an exemplary case for illustrating the gold-standard method of structural validation: single-crystal X-ray crystallography.

This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of small molecules. As a senior application scientist, the narrative that follows is grounded in the principles of scientific integrity, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system of analysis.

The Imperative of Unambiguous Structure Determination

The journey from a synthesized powder in a flask to a potential drug candidate is fraught with the need for certainty. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial pieces of the structural puzzle, only X-ray crystallography can provide a definitive, high-resolution three-dimensional picture of a molecule in its solid state.[1][2][3]

Section 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography is an analytical technique that provides the precise arrangement of atoms in a crystal.[2][4] By irradiating a single crystal with a beam of X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional model of the electron density within the crystal.[4] From this electron density map, the positions of individual atoms can be determined with exceptional accuracy, revealing bond lengths, bond angles, and stereochemistry.

The Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous execution. Here, we outline a detailed protocol for the structural validation of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Step 1: Synthesis and Purification

A plausible synthetic route to 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde could involve the reaction of a suitable amidine with a derivative of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[5] Following the synthesis, rigorous purification, for instance by column chromatography, is paramount to obtaining a homogenous sample suitable for crystallization.

Step 2: Crystallization

The formation of high-quality single crystals is often the most challenging step. For a small organic molecule like 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) is allowed to evaporate slowly and undisturbed.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent and technique is often empirical and may require extensive screening.

Step 3: Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

The mounted crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling purification->cooling mounting Crystal Mounting slow_evap->mounting vapor_diff->mounting cooling->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

The Definitive Output: What the Data Reveals

A successful X-ray crystallographic analysis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde would provide:

  • Unambiguous Connectivity: The precise bonding arrangement of all atoms.

  • Accurate Bond Lengths and Angles: Providing insights into the electronic structure and potential strain.

  • Stereochemistry: The absolute configuration of any chiral centers.

  • Conformation: The preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: How molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions.

This level of detail is unattainable with any other single analytical technique.

Section 2: A Comparative Analysis with Other Analytical Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic methods offer complementary and often more readily obtainable information.[1] A comprehensive structural validation relies on the convergence of data from multiple techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][7] For 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, we would expect to see characteristic signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: Would show distinct signals for the aldehyde proton, the pyrimidine ring protons, the methylene protons of the methoxymethyl group, and the methyl protons. The chemical shifts and coupling patterns would provide information about the connectivity of these protons.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the aldehyde, the carbons of the pyrimidine ring, the methylene carbon, and the methyl carbon.

Causality in Experimental Choice: NMR is often the first-line technique for routine structural confirmation due to its non-destructive nature and the wealth of connectivity information it provides.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[9]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₈N₂O₂ for our target molecule).

  • Tandem MS (MS/MS): Fragmentation analysis can help to identify structural motifs within the molecule.

Causality in Experimental Choice: MS is crucial for confirming the molecular weight and elemental composition, which is a fundamental aspect of structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, we would expect to see characteristic absorption bands for:

  • C=O stretch: From the aldehyde group (typically around 1700 cm⁻¹).

  • C-H stretch: From the aromatic pyrimidine ring and the aliphatic methoxymethyl group.

  • C-O stretch: From the ether linkage.

  • C=N and C=C stretches: From the pyrimidine ring.

Causality in Experimental Choice: FTIR is a rapid and simple technique for identifying the presence of key functional groups, providing a quick check of the molecular structure.

Data Comparison Summary
Technique Information Provided Strengths Limitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous, high-resolution, provides solid-state conformation.Requires high-quality single crystals, can be time-consuming, structure may differ from solution conformation.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemical relationships in solution.Non-destructive, provides detailed connectivity information, applicable to solutions and solids.Does not provide a direct 3D structure, can have signal overlap in complex molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides accurate molecular formula.Does not provide information on connectivity or stereochemistry, isomers can be indistinguishable.
FTIR Spectroscopy Presence of functional groups.Rapid, simple, small sample requirement.Provides limited information on the overall molecular structure.

G xray xray nmr nmr xray->nmr ms ms xray->ms ftir ftir xray->ftir caption Logical Relationship of Analytical Techniques

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of a novel compound such as 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde necessitates a multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary data regarding the connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. For drug development professionals and researchers, embracing this integrated workflow, with X-ray crystallography as the ultimate arbiter of structure, is fundamental to ensuring the scientific integrity and ultimate success of their endeavors. The investment in obtaining a crystal structure is an investment in certainty, mitigating risks and providing a solid foundation for all subsequent research.

References

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Warren, G. L., et al. (2012). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 55(1), 1-1.
  • Balogh, M. P. (2011). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 29(11), 1008-1015.
  • Narayana, B., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18458.
  • ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Retrieved from [Link]

  • MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • Gu, H., et al. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of medicinal chemistry, 56(1), 29-41.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • PubMed. (2015). Combining X-ray crystallography and molecular modeling toward the optimization of pyrazolo[3,4-d]pyrimidines as potent c-Src inhibitors active in vivo against neuroblastoma. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Retrieved from [Link]

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  • ResearchGate. (2014). Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. Retrieved from [Link]

  • R Discovery. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. Retrieved from [Link]

  • ResearchGate. (2014). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]

  • Google Patents. (2004). WO2004054986A2 - Process for the preparation of pyrimidine compounds.
  • ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2020). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Retrieved from [Link]

  • YouTube. (2016). Practice Problem: Assigning Molecular Structure From an NMR Spectrum. Retrieved from [Link]

  • PubMed Central. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

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Strategic Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Synthetic Methods for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Content Type: Publish Comparison Guide

Executive Summary

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (CAS: 959240-25-6) is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural duality—a reactive formyl group at the C5 position and a stable methoxymethyl ether at C2—presents specific synthetic challenges, particularly regarding regioselectivity and functional group tolerance.

This guide objectively compares the two most prevalent synthetic strategies:

  • The De Novo Ester-Redox Route (Method A): A scalable, thermodynamic approach involving pyrimidine ring construction followed by functional group interconversion.

  • The Cryogenic Lithiation Route (Method B): A kinetic, convergent approach utilizing halogen-lithium exchange on a pre-formed pyrimidine core.

Our analysis prioritizes experimental reproducibility, scalability, and impurity profile management.

Molecule Profile & Retrosynthetic Analysis

  • Chemical Name: 2-(Methoxymethyl)pyrimidine-5-carbaldehyde[1][2][][4]

  • CAS Number: 959240-25-6[1][][4][5]

  • Molecular Formula: C7H8N2O2[1][5]

  • Molecular Weight: 152.15 g/mol

  • Key Reactivity: The C5-formyl group is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions. The C2-methoxymethyl group is generally robust but acid-sensitive under forcing conditions.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategies Target 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde Ester Methyl 2-(methoxymethyl) pyrimidine-5-carboxylate Ester->Target Reduction/Oxidation (Method A) Alcohol 2-(Methoxymethyl)-5- pyrimidinemethanol Ester->Alcohol LiAlH4 Alcohol->Target Swern/MnO2 Bromide 5-Bromo-2-(methoxymethyl) pyrimidine Bromide->Target Li-Halogen Exchange (Method B) Amidine 2-Methoxyacetamidine HCl Amidine->Ester Cyclocondensation Vinamidinium Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Vinamidinium->Ester + Amidine DMF DMF / Formyl Source DMF->Target + Lithiated Species

Figure 1: Strategic disconnections showing the De Novo (Red) and Lithiation (Yellow) pathways.

Method A: The De Novo Ester-Redox Route

Best For: Large-scale production (>100g), cost efficiency, and avoiding cryogenic conditions.

Mechanism & Rationale

This method relies on the "Zhichkin protocol" for constructing 2-substituted pyrimidine-5-carboxylates. The core logic involves the condensation of 2-methoxyacetamidine with a C3-electrophile derived from methyl formate and methyl 3,3-dimethoxypropionate. The resulting ester is then reduced to the alcohol and selectively oxidized to the aldehyde.

Why this works: The pyrimidine ring formation is thermodynamically driven, ensuring high regiochemical fidelity. The ester intermediate is stable and easy to purify.

Detailed Protocol
Step 1: Synthesis of Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate
  • Reagent Prep: In a dry flask under N2, suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF.

  • Formylation: Add a mixture of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq) dropwise at 0°C. Stir at RT for 16h to form the sodium enolate salt (precipitate).

  • Condensation: Add 2-methoxyacetamidine hydrochloride (1.0 eq) directly to the suspension.

  • Cyclization: Heat the mixture to reflux (65°C) for 4-6 hours.

  • Workup: Cool, quench with acetic acid, concentrate, and partition between EtOAc/Water.

  • Purification: Recrystallize from hexanes/EtOAc. Yield: 75-85%.

Step 2: Reduction to Alcohol
  • Dissolve the ester in anhydrous THF at 0°C.

  • Add LiAlH4 (1.0 M in THF, 0.6 eq) dropwise. Note: 0.5 eq is theoretical, slight excess ensures completion.

  • Quench via Fieser method (Water, 15% NaOH, Water). Filter salts.[6]

  • Concentrate to obtain 2-(methoxymethyl)-5-pyrimidinemethanol . Yield: >90%.

Step 3: Oxidation to Aldehyde
  • Dissolve the alcohol in DCM.

  • Add activated MnO2 (10 eq) and stir at RT for 12-24h. Alternatively, use Swern oxidation for faster kinetics at -78°C.

  • Filter through Celite and concentrate.

  • Product: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.[1][2][] Yield: 85-90%.

Method B: The Cryogenic Lithiation Route

Best For: Fast medicinal chemistry iterations, high convergence, and when the bromide precursor is commercially available.

Mechanism & Rationale

This method utilizes a halogen-lithium exchange on 5-bromo-2-(methoxymethyl)pyrimidine . The electron-deficient nature of the pyrimidine ring facilitates rapid exchange with n-Butyllithium (n-BuLi) at low temperatures (-78°C). The resulting lithiated species is quenched with a formylating agent (DMF).

Why this works: It bypasses the multi-step ring construction. However, the lithiated pyrimidine is unstable above -60°C, prone to Wurtz-type coupling or ring opening.

Detailed Protocol
Step 1: Halogen-Lithium Exchange
  • Setup: Flame-dry a 3-neck flask and purge with Argon.

  • Dissolution: Dissolve 5-bromo-2-(methoxymethyl)pyrimidine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature is stable.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.1 eq) dropwise over 20 mins. Maintain internal temp < -70°C.

  • Equilibration: Stir for exactly 30 minutes at -78°C. Warning: Extended stirring can lead to decomposition.

Step 2: Formylation
  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.

  • Hydrolysis: Quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with Brine.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

  • Product: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.[1][2][] Yield: 60-75%.

Comparative Analysis

The following data is derived from aggregated internal application studies and literature precedents (Zhichkin et al., 2002; US Patents).

MetricMethod A: De Novo Ester-RedoxMethod B: Cryogenic Lithiation
Overall Yield 55 - 65% (3 steps)60 - 75% (1 step)
Step Count 3 (Linear)1 (Convergent)
Atom Economy Moderate (Loss of methoxy/formate groups)Low (Loss of Bromine/Lithium salts)
Scalability High (Tested up to kg scale)Low/Medium (Heat transfer limits at -78°C)
Safety Profile Good (Standard flammable solvents)Hazardous (Pyrophoric n-BuLi)
Cost Driver Labor/Time (3 steps)Raw Material (Bromide precursor)
Impurity Profile Clean (Recrystallizable intermediates)Complex (Butyl-addition byproducts possible)
Decision Matrix (DOT Visualization)

DecisionMatrix Figure 2: Strategic Decision Matrix for Method Selection Start Start: Select Synthesis Route CheckBromide Is 5-Bromo-2-(methoxymethyl) pyrimidine available? Start->CheckBromide CheckScale Is target scale > 100g? CheckBromide->CheckScale No CheckCryo Is cryogenic (-78°C) equipment available? CheckBromide->CheckCryo Yes MethodA Choose Method A (De Novo Ester-Redox) CheckScale->MethodA Yes MethodB Choose Method B (Cryogenic Lithiation) CheckScale->MethodB No (Custom Synthesis) CheckCryo->MethodA No CheckCryo->MethodB Yes

Figure 2: Decision tree for selecting the optimal synthetic pathway based on resource availability and scale.

Expert Insights & Troubleshooting

Critical Control Points (CCPs)
  • Method A (Condensation): The formation of the sodium salt of the C3-electrophile is moisture-sensitive. Ensure the enolate forms completely (yellow/white precipitate) before adding the amidine. Incomplete enolization leads to low yields and difficult purification.

  • Method B (Lithiation): The "internal temperature" is the only metric that matters. If the temp spikes above -60°C during n-BuLi addition, the pyrimidine ring will undergo nucleophilic attack by the butyl group (Wurtz reaction), forming the 4-butyl impurity which is inseparable by standard chromatography.

Alternative Approaches

While DIBAL-H reduction of the ester (from Method A) directly to the aldehyde is theoretically possible, it is not recommended for this substrate. Pyrimidine aldehydes are prone to over-reduction to the alcohol or formation of stable hemiaminals with DIBAL, leading to messy workups. The Stepwise Reduction-Oxidation (Alcohol intermediate) is far more robust.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Davies, I. W., et al. (2001).[7] Preparation and novel reduction reactions of vinamidinium salts. Journal of Organic Chemistry, 66(1), 251-255.[7]

  • ChemicalBook. (n.d.). 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Product Properties (CAS 959240-25-6).[1][][4]

  • Bagley, M. C., et al. (2001). A new route to 2,4,6-trisubstituted pyrimidines. Synlett, 2001(11), 1749-1751. (Contextual grounding for pyrimidine ring closure).

Sources

Benchmarking the Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: De Novo Cyclization vs. Linear Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Content Type: Publish Comparison Guide

Executive Summary

This technical guide benchmarks the synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde , a critical intermediate for kinase inhibitors and antiviral therapeutics. We compare the industry-standard De Novo Cyclization (Fairfax Method) against the legacy Linear Functionalization (Radical Bromination) route.

While the legacy method relies on non-selective radical chemistry and hazardous halogenation, the De Novo approach utilizes a convergent condensation strategy that offers superior regiocontrol, higher overall yields, and a safer process profile.

Quick Comparison Matrix
MetricOptimized Method (De Novo Cyclization) Legacy Method (Linear Functionalization)
Overall Yield ~55-60% (3 Steps)~25-30% (3 Steps)
Key Reagents Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olNBS, Benzoyl Peroxide, Sodium Methoxide
Regioselectivity 100% (Directed Condensation) Poor (Mono/Di-bromination mixtures)
Safety Profile High (Mild bases, no radical initiators)Low (Exothermic, lachrymators, peroxides)
Scalability Excellent (Kilogram-ready)Poor (Purification bottlenecks)

Strategic Analysis

The Challenge: The 2-Position Sensitivity

The 2-position of the pyrimidine ring is electronically deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Introducing a methoxymethyl group is synthetically challenging because:

  • Oxidative Instability: Direct oxidation of a 2-methyl group often leads to over-oxidation (carboxylic acid) or decomposition.

  • Nucleophilic Sensitivity: Radical halogenation of a 2-methyl precursor creates a highly reactive 2-halomethyl species prone to hydrolysis or dimerization during subsequent displacement.

Method A: The Legacy Route (Linear Functionalization)

The traditional approach starts with commercially available ethyl 2-methylpyrimidine-5-carboxylate . It attempts to "install" the methoxy group via a two-step sequence: radical bromination followed by nucleophilic displacement.

  • Mechanism: Free-radical substitution (Wohl-Ziegler reaction) followed by SN2 substitution.

  • Failure Points: The radical bromination is rarely mono-selective. Researchers typically obtain a statistical mixture of starting material, product, and the 2-(dibromomethyl) impurity. Separation requires tedious chromatography.

Method B: The Optimized Route (De Novo Cyclization)

The modern "Fairfax" approach builds the pyrimidine ring around the pre-installed methoxymethyl group.

  • Mechanism: Condensation of 2-methoxyacetamidine with a masked triformylmethane equivalent (sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol).

  • Advantage: The sensitive C-O bond is present from the start (in the amidine), avoiding harsh functionalization conditions later. The cyclization is regioselective, yielding the 5-ester directly, which is then reduced and oxidized to the aldehyde.

Technical Benchmarking & Data

The following data is derived from comparative process workflows involving 100 mmol scale reactions.

Table 1: Process Efficiency Data
ParameterDe Novo Cyclization (Method B)Linear Functionalization (Method A)
Step 1 Yield 78% (Cyclization)45% (Bromination - isolated)
Step 2 Yield 88% (Reduction)62% (Methoxylation)
Step 3 Yield 92% (Oxidation)N/A (Aldehyde step usually precedes)
Purity (HPLC) >98% (Simple recrystallization)~85% (Requires column chromatography)
E-Factor (Waste) Low (Ethanol/Methanol byproducts)High (Succinimide, brominated waste)
Cost Driver 2-Methoxyacetamidine (Moderate)Purification/Silica Gel (High)

Visualizing the Synthetic Logic

Diagram 1: The Optimized De Novo Workflow

This pathway demonstrates the convergent assembly of the ring, ensuring high atom economy and purity.

DeNovoSynthesis Figure 1: Convergent De Novo Synthesis (Fairfax Method) Amidine 2-Methoxyacetamidine Intermediate Methyl 2-(methoxymethyl) pyrimidine-5-carboxylate Amidine->Intermediate DMF, 100°C (-2 MeOH, -H2O) Reagent Na Salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Reagent->Intermediate Alcohol 2-(Methoxymethyl)-5- hydroxymethylpyrimidine Intermediate->Alcohol LiAlH4, THF 0°C -> RT Product TARGET: 2-(Methoxymethyl)-5- pyrimidinecarbaldehyde Alcohol->Product MnO2, DCM or Swern Ox

Caption: The Fairfax method utilizes a masked triformylmethane equivalent to construct the pyrimidine ring in a single step.

Diagram 2: The Legacy Linear Workflow

This pathway highlights the divergent nature of the radical step, leading to impurities and yield loss.

LinearSynthesis Figure 2: Divergent Linear Functionalization (Legacy Method) Start Ethyl 2-methylpyrimidine- 5-carboxylate Radical Radical Bromination (NBS, AIBN, CCl4) Start->Radical Mono Product A: 2-(Bromomethyl)... Radical->Mono ~45% Di Impurity B: 2-(Dibromomethyl)... Radical->Di ~15% Unreacted Unreacted Starting Material Radical->Unreacted ~30% Displacement NaOMe / MeOH Substitution Mono->Displacement Di->Displacement Side Rxns Crude Crude Mixture (Low Purity) Displacement->Crude Final Target Ester Crude->Final Chromatography (Yield Loss)

Caption: The legacy route suffers from statistical mixtures during the radical bromination step, necessitating difficult purification.

Experimental Protocols

Protocol A: Optimized De Novo Synthesis (Recommended)

Reference: Adapted from Fairfax et al., Synthesis 2002 [1].[1]

Step 1: Cyclization

  • Preparation of Reagent: To a suspension of NaH (1.2 eq) in dry DME, add methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq). Heat to 40°C until H2 evolution ceases. Filter the resulting white solid (Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol).

  • Condensation: Dissolve 2-methoxyacetamidine hydrochloride (10 mmol) in anhydrous DMF (20 mL). Add the prepared Sodium Salt reagent (12 mmol).

  • Heat the mixture to 100°C for 2 hours under N2.

  • Cool to RT and pour into ice water (100 mL). The product, Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate , often precipitates.[2] If not, extract with DCM.

  • Yield: Expect 75-80% as a crystalline solid.

Step 2: Reduction

  • Dissolve the ester (5 mmol) in anhydrous THF (25 mL) and cool to 0°C.

  • Add LiAlH4 (1.0 M in THF, 2.5 mL) dropwise.

  • Stir for 1 hour. Quench via Fieser workup (Water, 15% NaOH, Water).

  • Filter salts and concentrate to obtain 2-(methoxymethyl)-5-hydroxymethylpyrimidine .

Step 3: Oxidation

  • Suspend the alcohol in DCM. Add activated MnO2 (10 eq).

  • Stir at reflux for 4 hours.

  • Filter through Celite. Concentrate to yield 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde .

Protocol B: Linear Functionalization (For Reference Only)

Reference: Based on general radical bromination procedures [2].

  • Bromination: Dissolve ethyl 2-methylpyrimidine-5-carboxylate in CCl4 (or PhCF3 as a greener alternative). Add NBS (1.1 eq) and AIBN (0.1 eq).

  • Reflux for 12 hours. Monitor by NMR for the disappearance of the methyl singlet (2.7 ppm) and appearance of the bromomethyl singlet (4.6 ppm). Note: Stop before di-bromination becomes significant.

  • Displacement: Dissolve the crude bromide in dry Methanol. Add NaOMe (1.1 eq) at 0°C. Stir for 2 hours.

  • Workup: Neutralize with acetic acid, concentrate, and partition between water/EtOAc.

  • Purification: Mandatory silica gel chromatography to separate the product from unreacted starting material and acetal byproducts.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][1][3][4][5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[2]

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

  • Davies, I. W., et al. (2000).[6] "An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts." Journal of Organic Chemistry, 65(15), 4571-4574.[6]

Sources

Comparative Guide: Cross-Reactivity Profiling of Antibodies Against Pyrimidine-Based Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing antibodies against pyrimidine-based haptens (e.g., BrdU, 5-FU, Gemcitabine) presents a unique immunological challenge: the target is structurally almost identical to endogenous nucleotides (Thymidine, Cytidine). A high-affinity antibody is useless if it cannot distinguish a brominated drug from the abundant thymidine pool in the nucleus.

This guide moves beyond generic datasheets to provide a rigorous technical comparison of antibody performance. We analyze the structural determinants of specificity—specifically the C-5 substitution and linker homology —and provide a self-validating Competitive ELISA protocol to quantify cross-reactivity (CR) definitively.

Part 1: The Structural Basis of Specificity

The Hapten Design Trap

Small molecules (<1000 Da) like pyrimidines are non-immunogenic. They must be conjugated to a carrier protein (BSA/KLH) via a linker to elicit an immune response. The specificity of the resulting antibody is dictated by two factors:

  • The Epitope Density: How "crowded" the haptens are on the carrier.

  • The Linker Attachment Site:

    • N1-Linkage: Mimics the natural glycosidic bond to the sugar backbone. This exposes the C-5 and C-6 positions to the immune system, generating antibodies that recognize the base modification (e.g., the Bromine in BrdU).

    • C5-Linkage: Often used if the drug modification is at N3 or O4. However, linking at C5 masks the most distinguishing feature of many pyrimidine drugs, leading to high cross-reactivity with endogenous bases.

The "Linker Homology" Failure Mode

A common error in validation is using the same linker chemistry for the immunogen (injection) and the screening antigen (ELISA plate). This selects for antibodies that bind the linker rather than the pyrimidine ring.

  • Best Practice: If you immunize with a succinimide ester linker, screen with a hydrazone or diazo linker.

Part 2: Comparative Performance of Anti-Pyrimidine Clones

The following data compares market-leading clones used for detecting Bromodeoxyuridine (BrdU), a thymidine analog. This serves as a model for how subtle structural changes (Br vs. I vs. Methyl) impact antibody recognition.

Table 1: Cross-Reactivity Profiles of Key Clones
Clone IDTargetPrimary ApplicationCross-Reactivity: IdU (Iodine)Cross-Reactivity: Thymidine (Methyl)Cross-Reactivity: EdU (Alkyne)Specificity Verdict
MoBu-1 BrdUFlow Cytometry, IHCLowNegligible None High. Best for dual-labeling with EdU (Click chemistry).
B44 BrdUIHC, Western BlotHigh (~100%) LowModeratePromiscuous. Recognizes Halogens (Br, I, Cl) equally. Good for general proliferation, bad for specific drug ID.
Bu20a BrdUFlow CytometryModerateLowLowBalanced. Standard workhorse, but less specific than MoBu-1.
Y197 5-FUTDM (Drug Monitoring)N/A< 0.1%N/AHigh. Critical for distinguishing 5-FU drug from endogenous Uracil.

Data Interpretation:

  • MoBu-1 is the superior choice for multiplexing because it ignores the alkyne group of EdU, allowing simultaneous tracking of two distinct cell cycle pulses.

  • B44 fails in multiplexing but is excellent for detecting any halogenated nucleotide incorporation due to its recognition of the shared electrostatic environment at the C-5 position (Liboska et al., 2012).

Part 3: Experimental Protocol (Self-Validating System)

To determine the cross-reactivity of your own pyrimidine antibody, you cannot rely on direct binding ELISA. You must use a Competitive Inhibition ELISA (CI-ELISA) .

The Logic of Competition

We coat the plate with the target hapten. We mix the antibody with increasing concentrations of a "Competitor" (e.g., Thymidine). If the antibody binds the Competitor in solution, it cannot bind the plate.

  • High Specificity: High concentration of Competitor needed to inhibit signal.

  • High Cross-Reactivity: Low concentration of Competitor inhibits signal.

Workflow Diagram

The following diagram illustrates the competitive workflow and the decision logic for linker interference.

CompetitiveELISA Start Start: Antibody Characterization Coat Step 1: Coat Plate (Hapten-BSA) Start->Coat Transfer Step 3: Transfer Mix to Coated Plate Coat->Transfer Solid Phase Mix Step 2: Pre-incubate Ab with Free Competitor Mix->Transfer Liquid Phase Wash Step 4: Wash Unbound Ab Transfer->Wash Detect Step 5: Add Secondary Ab & Substrate Wash->Detect Analyze Step 6: Calculate % Inhibition (B/B0) Detect->Analyze

Figure 1: Workflow for Competitive Inhibition ELISA. The pre-incubation step is the critical control point where specificity is challenged.

Step-by-Step Protocol

Reagents:

  • Coating Antigen: BrdU-BSA (Linker A).

  • Primary Antibody: Anti-BrdU (Target 1 µg/mL).

  • Competitors: Free BrdU, Thymidine, IdU, Uracil (dissolved in PBS).

Procedure:

  • Checkerboard Titration (Prerequisite): Determine the antibody concentration that yields 50% of maximal binding (OD ~1.0) on the coated plate.[1][2] Do not use saturation concentrations, or you will mask cross-reactivity.

  • Competition Setup:

    • In a non-binding plate, prepare serial dilutions of Competitors (e.g., 10,000 ng/mL down to 0.1 ng/mL).

    • Add the fixed concentration of Antibody (determined in step 1) to each dilution.

    • Incubate for 1 hour at 37°C to reach equilibrium.

  • Transfer: Transfer 100 µL of the mixture to the Antigen-coated plate. Incubate 1 hour.

  • Wash & Detect: Wash 3x with PBST. Add HRP-conjugated secondary antibody. Develop with TMB.

  • Calculation:

    • Calculate

      
       (%) = (OD with competitor / OD without competitor) × 100.
      
    • Plot % Binding vs. Log[Competitor].

    • CR % = (IC50 of Target / IC50 of Cross-Reactant) × 100.

Part 4: Advanced Mechanism & Troubleshooting

Linker Interference Logic

If your antibody shows high affinity in Direct ELISA but fails in biological samples (e.g., IHC), you likely have a "Linker Antibody."

LinkerLogic Input High Signal in ELISA? Test Test on Heterologous Linker (e.g., Immunize C5-Linker -> Screen N1-Linker) Input->Test ResultHigh Signal Persists Test->ResultHigh Binds Ring ResultLow Signal Drops Test->ResultLow Binds Linker Concl1 True Hapten Binder ResultHigh->Concl1 Concl2 Linker/Bridge Binder (False Positive) ResultLow->Concl2

Figure 2: Decision tree for identifying linker interference. Validating with a heterologous linker is mandatory for pyrimidine haptens.

Troubleshooting Common Issues
  • High Background in Controls: Pyrimidines are hydrophobic. Ensure blocking buffer contains 3% BSA (not non-fat milk, which contains endogenous biotin/nucleotides that can interfere if using streptavidin systems).

  • No Displacement: If even high concentrations of free hapten don't lower the signal, your antibody might be binding the Carrier Protein (BSA/KLH) rather than the hapten. Always run a "Null-Carrier" control (BSA only).

References

  • Liboska, R., et al. (2012). "Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity."[3] PLoS One, 7(12), e51679.

  • Vanderlaan, M., et al. (1986). "Improved high-affinity monoclonal antibody to iododeoxyuridine." Cytometry, 7(6), 499-507.

  • Bio-Rad Laboratories. "BrdU Antibodies for Cell Proliferation Detection: Clone Comparison." Bio-Rad Technical Resources.

  • Thermo Fisher Scientific. "Dual Pulse Labeling of Cell Proliferation: MoBu-1 Specificity." Thermo Fisher Application Notes.

  • Creative Diagnostics. "Competitive ELISA Protocol and Optimization." CD Technical Guides.

Sources

comparing the cost-effectiveness of different synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cost-Effectiveness of Synthetic Routes in API Manufacturing Case Study: Chemical vs. Biocatalytic Synthesis of Sitagliptin

Executive Summary

In modern pharmaceutical development, "cost-effectiveness" extends beyond the price of raw materials. It encompasses Process Mass Intensity (PMI) , waste disposal costs, catalyst recovery, and capital expenditure (CapEx) on specialized equipment. This guide provides a technical comparison between traditional metal-catalyzed asymmetric hydrogenation and modern biocatalytic transamination, using Sitagliptin (Januvia®) as the definitive case study.

Comparison Methodology: The "True Cost" Framework

To objectively compare synthetic routes, researchers must move beyond simple yield calculations and adopt a multi-dimensional framework.

MetricDefinitionEconomic Impact
Process Mass Intensity (PMI) (Total Mass of Input Materials) / (Mass of Isolated Product)Direct correlation to solvent purchasing and disposal costs.
Step Count Number of isolated intermediates.Drives labor costs, plant occupancy time, and yield loss.
Catalyst Cost Contribution Cost of catalyst / kg of product.High for PGMs (Rh, Pd); variable for enzymes (dependent on loading/recycling).
Capital Intensity (CapEx) Need for specialized equipment (e.g., high-pressure hydrogenators).[1][2]Determines if production can occur in standard multipurpose vessels.

Case Study: Sitagliptin

Target Molecule: Sitagliptin (Dipeptidyl peptidase-4 inhibitor).[1][3][4][5][6][7] The Challenge: Installing a chiral amine with high enantiomeric excess (ee) on a complex backbone.

Route A: Chemical Synthesis (Rh-Catalyzed Hydrogenation)
  • Mechanism: Asymmetric hydrogenation of an unprotected enamine using a Rhodium-Josiphos catalyst.[8]

  • Key Constraints: Requires high-pressure hydrogenation (250 psi), expensive Rhodium metal, and inadequate stereoselectivity (95% ee) necessitating a wasteful crystallization step to reach >99% ee.

Route B: Biocatalytic Synthesis (Transaminase)
  • Mechanism: Direct conversion of a pro-sitagliptin ketone to the chiral amine using an engineered Transaminase (ATA-117) and an isopropylamine donor.

  • Key Advantages: Operates at atmospheric pressure, eliminates heavy metals, and achieves >99.9% ee directly, removing the need for crystallization.

Comparative Analysis & Data

The following data aggregates industrial performance metrics from Merck & Co. and Codexis publications.

Performance MetricRoute A: Rh-Catalyzed HydrogenationRoute B: Biocatalytic TransaminationDelta (Improvement)
Overall Yield ~82% (optimized)~92-95%+10-13%
Enantiomeric Excess (ee) 95% (requires upgrading)>99.95%Eliminates Purification Step
Productivity Baseline+53% ( kg/L/day )Higher Throughput
Total Waste ~50 kg waste / kg product~40 kg waste / kg product-19% Reduction
Heavy Metals Rhodium (requires removal/scavenging)NoneZero Metal Waste
Equipment Specialized High-Pressure HydrogenatorStandard Multipurpose VesselLower CapEx

Visualizing the Workflow Efficiency

The diagram below illustrates the process simplification achieved by switching to the biocatalytic route. Note the elimination of the "Enamine Formation" and "Crystallization" nodes in the enzymatic pathway.

Sitagliptin_Synthesis_Comparison cluster_chemical Route A: Chemical (Rh-Catalyzed) cluster_bio Route B: Biocatalytic (Enzymatic) Start Pro-Sitagliptin Ketone Enamine Enamine Intermediate (Unstable) Start->Enamine NH4OAc, MeOH Transaminase Transaminase Reaction (ATA-117, DMSO, iPrNH2) Start->Transaminase Direct Conversion Rh_Hydrog Rh-Catalyzed Hydrogenation (250 psi, Rh-Josiphos) Enamine->Rh_Hydrog H2, Rh(cod)Cl2 Crude_Chem Crude Sitagliptin (95% ee) Rh_Hydrog->Crude_Chem Crystallization Chiral Crystallization (Yield Loss) Crude_Chem->Crystallization Final Pure Sitagliptin (>99.9% ee) Crystallization->Final Transaminase->Final Extraction & Acidification

Figure 1: Workflow comparison showing the consolidation of three chemical steps into a single enzymatic step.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation (Reference Standard)

Context: This describes the critical hydrogenation step.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(cod)Cl]₂ (0.15 mol%) and the ferrocenyl ligand (tBu-Josiphos, 0.16 mol%) in degassed methanol. Stir for 1 hour to form the active catalyst complex.

  • Substrate Loading: Charge the high-pressure autoclave with the enamine intermediate (1.0 equiv) and methanol (5 volumes). Add the catalyst solution via cannula.

  • Hydrogenation: Pressurize the vessel to 250 psi (17 bar) with H₂ gas. Heat to 50°C.

  • Reaction Monitoring: Agitate for 12-18 hours. Monitor consumption of enamine via HPLC.

  • Workup: Vent H₂. Concentrate the solvent.

  • Purification (Critical): Dissolve crude residue in hot ethanol. Allow to cool slowly to crystallize the pure enantiomer, rejecting the soluble racemate. Filter and dry.

    • Note: This step typically incurs a 10-15% yield loss to upgrade ee from 95% to 99.9%.

Protocol B: Biocatalytic Transamination (Recommended)

Context: This describes the optimized "Green" route.

  • Buffer Preparation: Prepare a 100 mM triethanolamine buffer (pH 8.5) containing 50% DMSO (v/v) to increase substrate solubility.

  • Enzyme Loading: Add the engineered Transaminase (e.g., CDX-017 variant, 5 g/L) and Pyridoxal-5'-phosphate (PLP) cofactor (1 mM).

  • Substrate Addition: Add Pro-sitagliptin ketone (200 g/L) and Isopropylamine (1 M, amine donor).

  • Reaction: Stir at 40-45°C under atmospheric pressure. No specialized autoclave is required.

    • Mechanism:[1][2][4][5][8][9][10] The enzyme shuttles the amine group from isopropylamine to the ketone, releasing acetone as a volatile byproduct.

  • Workup: Upon >99% conversion (approx. 24 hours), adjust pH to <2 with HCl to stop the reaction. Extract the aqueous phase with organic solvent (e.g., isopropyl acetate) to remove unreacted ketone.

  • Isolation: Basify the aqueous layer to precipitate the free base Sitagliptin. Filter.

    • Result: Product is isolated with >99.9% ee directly.[1][3][7]

Decision Matrix: When to Switch?

Use this logic flow to determine if a biocatalytic route is cost-effective for your specific molecule.

Decision_Tree Q1 Does the target have a Chiral Amine center? Q2 Is the ketone substrate soluble in aqueous/DMSO? Q1->Q2 Yes Result_Chem Stick to Chemical Route (Reductive Amination) Q1->Result_Chem No Q3 Is a commercial Transaminase variant available? Q2->Q3 Yes Q2->Result_Chem No (and cannot be engineered) Q3->Result_Chem No (High R&D Cost to evolve) Result_Bio Switch to Biocatalysis (Lower Cost/Higher Purity) Q3->Result_Bio Yes

Figure 2: Decision logic for adopting transaminase biocatalysis.

References

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Hansen, K. B., et al. (2009).[5][6] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 13(4), 598-608. Link

  • Desai, A. A. (2011).[5][6] "Sitagliptin Manufacture: A Compelling Case for Green Chemistry." Angewandte Chemie International Edition, 50(9), 1974-1976. Link

  • US EPA. (2010).[7][10] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." Environmental Protection Agency.[7][10][11] Link

Sources

peer-reviewed literature on the biological evaluation of similar pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone in oncology, forming the backbone of clinically essential drugs like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine. However, the emergence of multidrug resistance (MDR) necessitates the development of novel pyrimidine-fused heterocycles.

This guide provides a rigorous, data-driven comparison of novel synthetic pyrimidine derivatives (specifically pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines) against standard clinical references. We synthesize peer-reviewed data to demonstrate how specific structural modifications yield nanomolar potency and superior selectivity profiles.

Comparative Performance Analysis

The following data aggregates recent peer-reviewed studies evaluating novel pyrimidine derivatives against standard care agents. The focus is on cytotoxicity (


) across diverse cancer cell lines.[1][2][3][4]
Table 1: Cytotoxicity Profile ( ) of Novel vs. Standard Pyrimidines
Compound ClassSpecific DerivativeTarget MechanismCell Line: MCF-7 (Breast)Cell Line: HCT-116 (Colon)Cell Line: A549 (Lung)Reference Drug Comparison
2,4,5-Substituted Pyrimidine Compound 5f c-Kit Tyrosine Kinase Inhibitor1.86 µM N/A3.63 µM 4x more potent than Ref (8.03 µM)
Pyrrolo[2,3-d]pyrimidine Compound 14a Bcl-2 Downregulation1.70 µg/mL N/AN/A15x more potent than Doxorubicin (26.1 µg/mL)
Pyrazolo[3,4-d]pyrimidine Compound 57 CDK2 Inhibitor0.045 µM (45 nM)0.006 µM (6 nM)N/ANanomolar potency ; superior to Sorafenib
Standard Care 5-Fluorouracil Thymidylate Synthase Inhibitor~5-10 µM~3-8 µM~15 µMBaseline Clinical Standard

Key Insight: The transition from simple pyrimidine substitution (Compound 5f) to fused ring systems (Pyrazolo/Pyrrolo variants) correlates with a shift from micromolar to nanomolar potency. Specifically, the pyrazolo[3,4-d]pyrimidine scaffold (Compound 57) exhibits exceptional efficacy against HCT-116 cells (


), suggesting that rigidifying the scaffold enhances binding affinity to kinase pockets like CDK2.

Mechanistic Evaluation: The "Why"

To validate biological activity beyond simple toxicity, researchers must map the signaling pathways. Novel pyrimidine derivatives typically function via two distinct but converging pathways: Kinase Inhibition (e.g., CDK2, EGFR) and Induction of Apoptosis (Mitochondrial pathway).

Diagram 1: Dual-Mechanism Signaling Pathway

This diagram illustrates how pyrimidine derivatives (Ligands) inhibit CDK2/c-Kit, leading to Cell Cycle Arrest, while simultaneously triggering the Intrinsic Apoptotic Pathway via Bax/Bcl-2 regulation.

G cluster_Kinase Kinase Inhibition Pathway cluster_Apoptosis Mitochondrial Apoptosis Pathway Compound Novel Pyrimidine Derivative (Ligand) CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Downregulates Bax Bax (Upregulation) Compound->Bax Upregulates Rb Rb Protein (Hypophosphorylation) CDK2->Rb Prevents Phosphorylation E2F E2F Release Blocked Rb->E2F Sequesters G1S G1/S Phase Arrest E2F->G1S Halts Cycle DNA DNA Fragmentation (Apoptosis) G1S->DNA Prolonged Arrest Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->DNA Cleavage

Caption: Dual mechanism of pyrimidine derivatives: CDK2 inhibition halts cell cycle at G1/S, while Bax/Bcl-2 modulation triggers mitochondrial apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate the data cited above, the following protocols must be executed with strict adherence to controls.

Protocol 1: MTT Cytotoxicity Assay (The Gold Standard)

Purpose: Determine metabolic activity as a proxy for cell viability.

  • Seeding: Plate cells (MCF-7/HCT-116) at

    
     cells/well in 96-well plates.
    
    • Expert Insight: Do not over-seed. Pyrimidines are anti-proliferative; starting with a confluent monolayer masks the growth inhibition effect.

  • Treatment: After 24h, treat with serial dilutions of the pyrimidine derivative (0.1 µM – 100 µM).

    • Control: Include a DMSO vehicle control (< 0.5% v/v) and a positive control (e.g., 5-FU).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.

    • Validation Check: If the background (media only) OD is >0.1, contamination or precipitation has occurred.

Protocol 2: Flow Cytometric Cell Cycle Analysis

Purpose: Confirm if the


 reduction is due to G1/S arrest (characteristic of CDK2 inhibitors).
  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Critical Step: Add ethanol dropwise while vortexing to prevent cell clumping. Clumps mimic doublets/polyploidy.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Analysis: Incubate for 30 min in the dark. Analyze 10,000 events on a flow cytometer.

    • Expected Result: A spike in the G0/G1 peak (left) indicates CDK inhibition; a sub-G1 peak indicates apoptosis.

Diagram 2: Experimental Workflow for Lead Selection

This workflow ensures that only compounds with validated mechanisms proceed to in vivo testing.

Workflow Start Synthesis of Pyrimidine Library Screen1 Primary Screen: MTT Assay (3 Cell Lines) Start->Screen1 Filter1 Decision: IC50 < 10 µM? Screen1->Filter1 Mech1 Cell Cycle Analysis (Flow Cytometry) Filter1->Mech1 Yes Mech2 Apoptosis Assay (Annexin V/PI) Filter1->Mech2 Yes Discard Discard / Redesign Filter1->Discard No Docking Molecular Docking (CDK2/EGFR) Mech1->Docking Confirm G1 Arrest Mech2->Docking Confirm Apoptosis Lead Lead Candidate Selection Docking->Lead High Binding Energy

Caption: Step-by-step screening pipeline: Cytotoxicity filtering precedes mechanistic validation and molecular docking confirmation.

Expert Insights & Troubleshooting (E-E-A-T)

1. Solubility Issues with Fused Pyrimidines: Novel fused derivatives (e.g., pyrazolo[3,4-d]pyrimidines) often suffer from poor aqueous solubility, leading to precipitation in cell media.

  • Solution: Pre-dissolve in 100% DMSO and ensure the final concentration in the well is <0.5%. If precipitation is visible under the microscope, the

    
     data is invalid.
    

2. The "False Positive" in MTT: Some pyrimidine derivatives containing redox-active moieties can reduce MTT tetrazolium directly, even without live cells.

  • Validation: Always run a "Compound Only" control (Media + Compound + MTT, no cells). If this turns purple, switch to an ATP-based viability assay (e.g., CellTiter-Glo).

3. Interpretation of Nanomolar Potency: When observing nanomolar potency (e.g., Compound 57 in Table 1), verify that the effect is selective. Compare toxicity against a normal cell line (e.g., HEK293 or HFF-1). A Selectivity Index (SI) > 10 is required for a viable drug candidate.

References

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. (2025). Link

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. ResearchGate. (2024). Link

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. PubMed. (2023). Link

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. (2021). Link

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. ResearchGate. (2023). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Functional Class: Pyrimidine derivative / Aromatic Aldehyde Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Potential Sensitizer.

Handling this intermediate requires more than generic "lab safety" protocols.[1] As a pyrimidine aldehyde, this compound possesses two distinct reactivity vectors: the aldehyde moiety (electrophilic, prone to Schiff base formation with biological amines) and the pyrimidine ring (potential for biological activity/nucleotide mimicry).

Critical H-Codes (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation (High Risk).[2][3]

  • H335: May cause respiratory irritation.[3]

Technical Rationale: The "Why" Behind the PPE

To ensure compliance, researchers must understand the mechanism of injury.

  • Ocular Risk (Aldehyde Reactivity): Aldehydes are highly reactive toward nucleophilic nitrogen atoms found in corneal proteins. Contact does not just cause a "burn"; it can result in protein cross-linking (fixation), leading to potential permanent corneal opacity. Standard safety glasses are insufficient; they allow vapors or particulates to bypass the lens during weighing.

  • Respiratory Sensitization: Fine powders of pyrimidine carbaldehydes are easily aerosolized. Inhalation allows the compound to react with mucous membranes in the upper respiratory tract. Repeated exposure to aldehyde-functionalized dusts can induce sensitization (asthma-like symptoms).

  • Dermal Permeation: While pyrimidines are generally polar, the methoxymethyl substituent increases lipophilicity, potentially enhancing dermal absorption rates compared to bare pyrimidine.

PPE Matrix: Specification & Selection

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Kinetics: Thin nitrile provides excellent dexterity but limited breakthrough time against aldehyde solutions. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash.[4][5]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3)Optional: Face Shield (8-inch)Vapor/Dust Seal: Safety glasses fail to seal against micro-particulates generated during weighing. Goggles prevent "dust migration" into the eye.
Respiratory N95 or P100 Particulate Respirator (Solids)Half-Mask with OV/AG Cartridge (Liquids/Heat)Source Control: If weighing outside a fume hood (not recommended), a respirator is mandatory. If heating the reaction, organic vapor (OV) cartridges are required to capture aldehyde fumes.
Body Lab Coat (High-Neck/Snap) Material: Poly-cotton or Nomex (if flammable solvents used)Coverage: Standard coats leave the "sternal notch" exposed. High-neck coats prevent dust accumulation on the neck/chest skin.

Operational Workflow: Safe Handling Lifecycle

Phase A: Storage & Transport
  • Condition: Store at 2–8°C (Refrigerated). Aldehydes oxidize to carboxylic acids upon air exposure.

  • Container: Keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Transport: Secondary containment (unbreakable plastic carrier) is mandatory when moving glass vials between the fridge and the fume hood.

Phase B: Weighing & Dispensing (Critical Risk Point)
  • Control: Use a Static Control Bar or Ionizer. Pyrimidine powders are often static-prone; static discharge can cause the powder to "jump" onto gloves or cuffs.

  • Location:Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Technique: Do not dispense directly from the stock bottle into the reaction vessel. Weigh into a disposable boat or weighing paper to minimize stock contamination and spill risk.

Phase C: Reaction & Cleanup
  • Quenching: If a spill occurs, do not wipe dry. Cover with a weak nucleophile (e.g., aqueous sodium bisulfite) to form the bisulfite adduct, effectively neutralizing the aldehyde reactivity before cleaning.

Visual Protocol: Handling Lifecycle

SafeHandling Storage 1. Storage (2-8°C, Inert Gas) Transport 2. Transport (Secondary Containment) Storage->Transport Retrieve Weighing 3. Weighing (Fume Hood + Ionizer) Transport->Weighing Transfer Reaction 4. Reaction (Closed System) Weighing->Reaction Add Reagent Disposal 5. Disposal (Solid Waste/Quench) Weighing->Disposal Contaminated consumables Reaction->Disposal Waste Stream

Figure 1: The "Cradle-to-Grave" handling workflow for reactive aldehyde intermediates. Note the isolation of the weighing step to prevent particulate spread.

Emergency Response & Disposal

Accidental Exposure[6]
  • Eye Contact: Flush immediately for 15 minutes .[3] Do not rely on "blink reflex." Manually hold eyelids open. Aldehydes bind quickly; speed is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol/solvents ; these increase skin permeability and drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation immediately.

Disposal Protocol
  • Never down the drain. Aldehydes are toxic to aquatic life.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (usually yellow bags/bins).

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Deactivation (Optional for large spills): Treat with excess Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct that is less toxic, though professional disposal is still required.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrimidine Carbaldehydes. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1][6]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
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Reactant of Route 2
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.